14(15)-EpETE
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C20H30O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z)-13-[3-[(Z)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,12-3-,13-10- |
Clave InChI |
RGZIXZYRGZWDMI-QXBXTPPVSA-N |
SMILES isomérico |
CC/C=C\CC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
SMILES canónico |
CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Foundational & Exploratory
The Biosynthesis of 14(15)-Epoxyeicosatrienoic Acid: A Technical Guide for Researchers
An In-depth Examination of the Cytochrome P450-Mediated Epoxidation of Arachidonic Acid
This technical guide provides a comprehensive overview of the biosynthesis of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE) from arachidonic acid (AA), intended for researchers, scientists, and professionals in drug development. This document delves into the core enzymatic processes, presents quantitative data for key enzymes, details experimental methodologies, and provides visual representations of the associated biochemical pathways.
Introduction to this compound Biosynthesis
This compound, a member of the epoxyeicosatrienoic acid (EET) family, is an important lipid signaling molecule derived from the metabolism of arachidonic acid.[1][2] This process is primarily catalyzed by a specific subset of cytochrome P450 (CYP) enzymes, known as epoxygenases.[1][2] The biosynthesis begins with the liberation of arachidonic acid from the sn-2 position of cellular phospholipids, a reaction mediated by phospholipase A2 (PLA2).[2] The released arachidonic acid is then available as a substrate for various metabolic pathways, including the CYP epoxygenase pathway that leads to the formation of EETs.
EETs, including this compound, are involved in a multitude of physiological processes, functioning as autocrine and paracrine mediators. They have been shown to play roles in vasodilation, anti-inflammatory responses, angiogenesis, and the protection of ischemic tissues in the heart and brain. The biological activity of this compound is tightly regulated, primarily through its rapid conversion to the less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH).
The Enzymatic Core: Cytochrome P450 Epoxygenases
The epoxidation of arachidonic acid to this compound is carried out by several isoforms of cytochrome P450, with the CYP2C and CYP2J subfamilies being the most prominent in humans. These enzymes exhibit both regioselectivity and stereoselectivity, meaning they preferentially produce certain EET isomers and specific enantiomers.
Quantitative Analysis of CYP-Mediated Epoxidation
The efficiency and product distribution of arachidonic acid epoxidation vary significantly between different CYP isoforms. Understanding these quantitative aspects is crucial for elucidating the specific roles of each enzyme in physiological and pathological contexts.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/pmol CYP) | Major Products | Product Ratio (14,15-EET:11,12-EET:8,9-EET) | Stereoselectivity for 14,15-EET (% 14(R),15(S)-EET) | Reference |
| CYP2C8 | Arachidonic Acid | 13.0 ± 1.5 | 11.2 ± 0.5 | 14,15-EET, 11,12-EET | 1.25 : 1.00 : 0 | 86.2% | |
| CYP2C9 | Arachidonic Acid | 14.2 ± 1.7 | 4.4 ± 0.2 | 14,15-EET, 11,12-EET, 8,9-EET | 2.3 : 1.0 : 0.5 | 62.5% | |
| CYP2J2 | Arachidonic Acid | - | - | 14,15-EET, 11,12-EET, 8,9-EET, 5,6-EET | - | 76% (14R,15S) |
Note: Data for CYP2J2 kinetics are complex and exhibit substrate inhibition, making standard Km and Vmax values difficult to determine.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Heterologous Expression and Purification of Human CYP Epoxygenases in E. coli
This protocol describes the expression and purification of recombinant human CYP enzymes, such as CYP2C9, in Escherichia coli, a common method for obtaining purified enzyme for in vitro studies.
Materials:
-
E. coli expression strain (e.g., DH5α, BL21(DE3))
-
Expression vector containing the human CYP cDNA (e.g., pCWori+)
-
Plasmid for co-expression of NADPH-cytochrome P450 oxidoreductase (OxR) (e.g., pACYC-OxR)
-
Luria-Bertani (LB) and Terrific Broth (TB) media
-
Antibiotics (e.g., ampicillin, chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
δ-Aminolevulinic acid (δ-ALA)
-
Tris-EDTA-sucrose (TES) buffer
-
Lysozyme
-
Ultracentrifuge
-
Bradford protein assay reagents
Protocol:
-
Transformation: Co-transform competent E. coli cells with the CYP expression plasmid and the OxR co-expression plasmid. Plate on selective LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture and Induction: Inoculate TB medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.7. Induce protein expression by adding 1 mM IPTG and 0.5 mM δ-ALA. Continue incubation at 30°C for 24 hours with shaking.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Membrane Preparation: Resuspend the cell pellet in TES buffer. Add lysozyme and incubate on ice. Lyse the cells by sonication.
-
Isolation of Membrane Fraction: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge and centrifuge at 180,000 x g for 75 minutes at 4°C to pellet the membrane fraction containing the expressed CYP and OxR proteins.
-
Resuspension and Storage: Resuspend the membrane pellet in a 50/50 mixture of TES buffer and water. Determine the protein concentration using the Bradford assay. Store the membrane fractions at -80°C until use.
In Vitro CYP Epoxygenase Activity Assay
This protocol outlines a method to measure the enzymatic activity of purified or membrane-bound CYP epoxygenases using arachidonic acid as the substrate.
Materials:
-
Purified recombinant CYP enzyme or microsomal fractions
-
Arachidonic acid (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Internal standards (e.g., deuterated EETs)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the CYP enzyme (e.g., 10 pmol), potassium phosphate buffer, and arachidonic acid at various concentrations. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding 1 mM NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., 0.4 M citric acid) and placing the tube on ice.
-
Extraction of Metabolites: Add an internal standard and extract the lipid metabolites with an organic solvent like ethyl acetate. Vortex and centrifuge to separate the phases.
-
Sample Preparation for Analysis: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantification by LC-MS/MS: Analyze the sample using a validated LC-MS/MS method to separate and quantify the different EET regioisomers and their corresponding DHETs.
Cell-Based Assay for this compound Biosynthesis
This protocol describes a method to measure the production of this compound in cultured cells, providing a more physiologically relevant system to study its biosynthesis.
Materials:
-
Cultured cells known to express CYP epoxygenases (e.g., endothelial cells, human carcinoma cells)
-
Cell culture medium and supplements
-
Arachidonic acid
-
Agonists to stimulate PLA2 activity (optional, e.g., bradykinin, calcium ionophore A23187)
-
Internal standards (e.g., deuterated 14,15-EET)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system
Protocol:
-
Cell Culture: Culture the cells to near confluence in appropriate multi-well plates.
-
Stimulation and Substrate Addition: Replace the culture medium with a serum-free medium. If desired, stimulate the cells with an agonist to induce the release of endogenous arachidonic acid. Alternatively, add exogenous arachidonic acid to the medium.
-
Incubation: Incubate the cells for a specific time period (e.g., 15-60 minutes) at 37°C.
-
Sample Collection: Collect the cell culture medium. Add an internal standard to the medium.
-
Extraction and Purification: Acidify the medium and perform a solid-phase extraction to isolate the lipid metabolites. Elute the metabolites with an appropriate solvent.
-
Sample Preparation for Analysis: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantification by LC-MS/MS: Analyze the sample using a validated LC-MS/MS method to quantify the amount of this compound and other EET isomers produced by the cells.
Signaling Pathways and Visualizations
This compound exerts its biological effects through various signaling pathways, often initiated by interaction with cell surface receptors. The following diagrams, generated using the DOT language, illustrate the key pathways involved in this compound biosynthesis and its downstream signaling.
Biosynthesis and Metabolism of this compound
Caption: Biosynthesis and metabolism of this compound from arachidonic acid.
Downstream Signaling of this compound in Vascular Smooth Muscle
Caption: this compound signaling pathway leading to vasodilation.
Experimental Workflow for Cell-Based Biosynthesis Assay
Caption: Workflow for a cell-based this compound biosynthesis assay.
Conclusion
The biosynthesis of this compound from arachidonic acid is a critical pathway in the generation of lipid signaling molecules with diverse physiological functions. The cytochrome P450 epoxygenases, particularly members of the CYP2C and CYP2J families, are the key enzymes responsible for this conversion, exhibiting distinct kinetic properties and product specificities. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate this important biosynthetic pathway and its role in health and disease. Further research into the regulation of these enzymes and the downstream signaling of this compound will continue to be a vital area of study for the development of novel therapeutic strategies.
References
The Multifaceted Role of 14(15)-Epoxyeicosatrienoic Acid in the Cardiovascular System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
14(15)-Epoxyeicosatrienoic acid (14,15-EpETE), a cytochrome P450-derived metabolite of arachidonic acid, has emerged as a critical signaling molecule within the cardiovascular system. This guide provides a comprehensive overview of its biological roles, encompassing vasodilation, anti-inflammatory effects, and cardioprotection. We delve into the intricate signaling pathways, present quantitative data from key studies, and provide detailed experimental methodologies to facilitate further research and drug development in this promising area.
Introduction: The Significance of 14(15)-EpETE
Epoxyeicosatrienoic acids (EETs) are a family of lipid mediators that play a pivotal role in maintaining cardiovascular homeostasis. Among the four regioisomers, this compound has garnered significant attention for its potent and diverse biological activities. Produced primarily by CYP2C and CYP2J epoxygenases in the endothelium and cardiomyocytes, this compound acts as a local signaling molecule, influencing vascular tone, inflammation, and cardiac function.[1][2][3] Its levels are tightly regulated by soluble epoxide hydrolase (sEH), which converts it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4][5] This dynamic regulation underscores the therapeutic potential of targeting the EET pathway, particularly through sEH inhibition, to augment the beneficial effects of this compound.
Vasodilatory Effects and Regulation of Blood Pressure
This compound is a potent vasodilator, contributing to the regulation of vascular tone and blood pressure. Its effects are particularly prominent in the microcirculation and are mediated through a complex interplay of signaling pathways in both endothelial and vascular smooth muscle cells.
Mechanisms of Vasodilation
The vasodilatory action of this compound is primarily achieved through the hyperpolarization of vascular smooth muscle cells. This is accomplished via the activation of specific potassium channels, leading to a decrease in intracellular calcium concentration and subsequent relaxation.
-
Activation of Large-Conductance Ca2+-Activated K+ (BKCa) Channels: A primary mechanism involves the activation of BKCa channels on vascular smooth muscle cells. This leads to potassium efflux, hyperpolarization, and vasorelaxation.
-
Involvement of ATP-Sensitive K+ (KATP) Channels: In some vascular beds, such as mesenteric resistance arteries, 14,15-EpETE also activates KATP channels, contributing to its vasodilatory effect.
-
Role of Prostaglandin EP2 Receptors: Studies in rat mesenteric arteries have revealed that the vasodilatory response to 14,15-EpETE is mediated through the activation of prostaglandin EP2 receptors, which are coupled to a Gs-protein and the subsequent activation of the cAMP-PKA pathway.
Quantitative Data on Vasodilatory Potency
The following table summarizes the vasodilatory potency of this compound from various studies.
| Vascular Bed | Species | Agonist | EC50 / Concentration | Effect | Reference |
| Mesenteric Artery (secondary branches) | Rat (WKY) | 14,15-EET | Lower EC50 than in primary branches | Vasodilation | |
| Mesenteric Artery | Rat | 11,12-EET | 87 nM | Activation of KATP channels | |
| Bovine Coronary Arteries | Bovine | 14(S),15(R)-EET | More potent than 14(R),15(S)-EET | Vasodilation |
Anti-Inflammatory Properties in the Vasculature
Chronic inflammation is a key driver of cardiovascular diseases such as atherosclerosis. This compound exhibits significant anti-inflammatory properties, thereby protecting the vasculature from inflammatory insults.
Inhibition of NF-κB Signaling
A central mechanism of the anti-inflammatory action of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammatory gene expression, including adhesion molecules and pro-inflammatory cytokines. By inhibiting NF-κB activation, 14,15-EpETE can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1), which is crucial for the recruitment of leukocytes to the endothelium, a critical step in the development of atherosclerotic plaques. However, it is important to note that some studies have shown that 14,15-EET can, under certain conditions, enhance monocyte adhesion to endothelial cells, suggesting a complex and context-dependent role in vascular inflammation.
Modulation of Other Inflammatory Pathways
Beyond NF-κB, 14,15-EpETE has been shown to modulate other inflammatory pathways. For instance, it can activate STAT3, a transcription factor with anti-inflammatory properties in certain contexts.
Cardioprotective Effects
This compound exerts direct protective effects on the heart, mitigating injury from ischemic events and playing a role in cardiac remodeling.
Protection Against Ischemia-Reperfusion Injury
Studies have demonstrated that 14,15-EpETE can protect the myocardium from ischemia-reperfusion injury. This protection is mediated, at least in part, by the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which helps to preserve mitochondrial function and reduce apoptosis.
Role in Cardiac Hypertrophy
The role of 14,15-EpETE in cardiac hypertrophy is complex. Some studies suggest that decreased levels of 14,15-EpETE are associated with the development of diabetic cardiac hypertrophy. Supplementation with 14,15-EpETE has been shown to ameliorate cardiomyocyte hypertrophy, potentially through the upregulation of peroxisome proliferator-activated receptors (PPARs).
Signaling Pathways of this compound
The diverse biological effects of this compound are mediated by a network of signaling pathways. The following diagrams illustrate the key pathways involved in its vasodilatory and anti-inflammatory actions.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Anti-inflammatory signaling of this compound via NF-κB inhibition.
Experimental Protocols
To facilitate further investigation into the cardiovascular roles of this compound, detailed methodologies for key experiments are provided below.
Vascular Reactivity Studies
Objective: To assess the vasodilatory effect of this compound on isolated blood vessels.
Methodology:
-
Vessel Preparation: Isolate mesenteric arteries from rats and cut them into 2 mm rings.
-
Mounting: Mount the arterial rings in a wire myograph system containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Equilibration and Pre-constriction: Allow the rings to equilibrate for 60 minutes under a resting tension of 3 mN. Pre-constrict the vessels with phenylephrine (1 µM) to induce a stable contraction.
-
Concentration-Response Curve: Add cumulative concentrations of this compound (e.g., 10 nM to 10 µM) to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction induced by phenylephrine. Calculate the EC50 value from the concentration-response curve.
-
Inhibitor Studies: To investigate the signaling pathway, pre-incubate the vessels with specific inhibitors (e.g., EP2 antagonist AH6809, BKCa channel inhibitor iberiotoxin) before constructing the this compound concentration-response curve.
Cell Culture and NF-κB Activity Assay
Objective: To determine the effect of this compound on NF-κB activation in endothelial cells.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium.
-
Treatment: Pre-treat the cells with this compound (e.g., 100 nM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.
-
Nuclear Extraction: Isolate nuclear extracts from the treated cells using a nuclear extraction kit.
-
NF-κB DNA Binding Assay: Use a commercially available ELISA-based NF-κB p65 transcription factor assay kit to measure the binding of NF-κB to its consensus DNA sequence in the nuclear extracts.
-
Data Analysis: Quantify the absorbance at the appropriate wavelength and compare the NF-κB activity in the different treatment groups.
Conclusion and Future Directions
This compound is a pleiotropic signaling molecule with significant protective effects in the cardiovascular system. Its vasodilatory, anti-inflammatory, and cardioprotective properties make it an attractive therapeutic target. Future research should focus on elucidating the precise molecular interactions of this compound with its receptors and downstream signaling partners. Furthermore, the development of stable this compound analogs and potent, selective sEH inhibitors holds great promise for the treatment of a range of cardiovascular diseases, including hypertension, atherosclerosis, and ischemic heart disease. This guide provides a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic application of this important endogenous mediator.
References
- 1. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
14(15)-Epoxyeicosatrienoic Acid (14,15-EpETE) Signaling in Endothelial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14(15)-Epoxyeicosatrienoic acid (14,15-EpETE) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, predominantly CYP2C and CYP2J isoforms, within endothelial cells.[1][2][3] As an autocrine and paracrine signaling molecule, it plays a pivotal role in regulating vascular homeostasis. This technical guide provides a comprehensive overview of the signaling pathways governed by 14(15)-EpETE in endothelial cells, its impact on key cellular functions, and detailed methodologies for its study. While its role in promoting angiogenesis is well-documented, its influence on inflammation is more complex, with conflicting reports suggesting both pro- and anti-inflammatory activities. This guide will delve into these nuances, presenting the current state of knowledge to aid researchers and drug development professionals in this field.
Core Signaling Pathways of this compound in Endothelial Cells
This compound exerts its effects on endothelial cells through a complex network of signaling pathways. While a specific high-affinity receptor has yet to be definitively identified, evidence points towards the involvement of G-protein coupled receptors (GPCRs), which then initiate downstream cascades.[4][5]
Pro-Angiogenic Signaling
This compound is a recognized pro-angiogenic factor, stimulating endothelial cell proliferation, migration, and tube formation. These processes are critical for the formation of new blood vessels. The primary signaling pathways implicated in this compound-induced angiogenesis include:
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and migration. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate a variety of downstream targets, including endothelial nitric oxide synthase (eNOS), promoting cell survival and proliferation.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) branch, is another key pathway in cell proliferation and differentiation. This compound can induce the phosphorylation and activation of ERK, contributing to its pro-angiogenic effects.
-
VEGF Receptor Signaling Crosstalk: Vascular endothelial growth factor (VEGF) is a potent angiogenic factor. This compound signaling can exhibit crosstalk with the VEGF signaling pathway. For instance, VEGF can increase the expression of CYP epoxygenases, leading to enhanced EET production. Conversely, the pro-angiogenic effects of this compound may require the presence of VEGF.
dot
digraph "Pro_Angiogenic_Signaling" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=vee, penwidth=1.5];
"this compound" [fillcolor="#FBBC05", fontcolor="#202124"];
GPCR [label="Putative GPCR", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PI3K [fillcolor="#34A853", fontcolor="#FFFFFF"];
Akt [fillcolor="#34A853", fontcolor="#FFFFFF"];
ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"];
VEGFR [label="VEGF Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Proliferation [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Migration [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Tube_Formation [label="Tube Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> GPCR;
GPCR -> PI3K -> Akt;
GPCR -> ERK;
Akt -> Proliferation;
ERK -> Proliferation;
Akt -> Migration;
ERK -> Migration;
Akt -> Tube_Formation;
ERK -> Tube_Formation;
VEGFR -> PI3K;
VEGFR -> ERK;
}
Caption: Dual role of this compound in inflammation.
Regulation of Endothelial Barrier Function
The integrity of the endothelial barrier is crucial for regulating the passage of fluids and solutes between the blood and surrounding tissues. While direct quantitative data on the effect of this compound on endothelial barrier function as measured by transendothelial electrical resistance (TEER) is limited, its involvement in signaling pathways that regulate barrier function, such as the PI3K/Akt and cAMP/PKA pathways, suggests a potential role.
Cytoprotective Signaling
This compound has been shown to protect endothelial cells from apoptosis, particularly in the context of oxygen-glucose deprivation and reperfusion injury. This cytoprotective effect is mediated, at least in part, by the activation of the SIRT1/FOXO3a signaling pathway, which is involved in the regulation of mitochondrial autophagy.
Quantitative Data on this compound Effects
The following tables summarize the available quantitative data on the effects of this compound and other relevant EETs on endothelial cells. It is important to note that specific EC50 and IC50 values for this compound are not always available in the literature, and in such cases, data for other regioisomers are provided for context.
Table 1: Receptor Binding and Vasorelaxation
Parameter Ligand Value Cell/Tissue Type Reference Binding Affinity (Kd) [3H]-14,15-EET 5.7 nM Guinea pig monocytes [3H]-14,15-EET 13.84 nM U937 cells Vasorelaxation (ED50) 14,15-EET 2.2 µM Bovine coronary artery
Table 2: Effects on Angiogenesis
Parameter Ligand Concentration Effect Cell Type Reference Proliferation 14,15-EET 1-10 µM Significant increase in 3H-thymidine incorporation Rat glomerular mesangial cells Migration & Tube Formation 14,15-EET Not specified No effect Pulmonary murine endothelial cells 5,6- & 8,9-EET Not specified Increased migration and tube formation Pulmonary murine endothelial cells
Table 3: Effects on Inflammation
Parameter Ligand Concentration Effect Cell Type Reference VCAM-1 Inhibition (IC50) 11,12-EET 20 nM Inhibition of TNF-α induced VCAM-1 expression Human endothelial cells VCAM-1 Expression 14,15-EET Not specified No activity Human endothelial cells Monocyte Adhesion 14,15-EET Not specified Increased adherence Endothelial cells
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on endothelial cells.
Endothelial Cell Culture and Stimulation
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and 10% fetal bovine serum (FBS). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 80-90% confluency, they are detached using a suitable dissociation reagent (e.g., TrypLE) and subcultured at a ratio of 1:3 to 1:5.
-
Stimulation with this compound: For experiments, cells are typically serum-starved for 4-6 hours prior to stimulation. This compound, dissolved in a suitable solvent (e.g., ethanol or DMSO), is then added to the culture medium at the desired final concentration. A vehicle control (solvent only) should always be included. Incubation times will vary depending on the specific endpoint being measured (e.g., 15-30 minutes for phosphorylation events, 6-24 hours for protein expression or functional assays).
Western Blotting for Phosphorylated Akt and ERK
-
Cell Lysis: After stimulation with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473) or phosphorylated ERK1/2 (Thr202/Tyr204). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane should be stripped and re-probed with antibodies against total Akt and total ERK to normalize for protein loading.
In Vitro Angiogenesis (Tube Formation) Assay
-
Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in serum-free or low-serum medium containing this compound or vehicle control.
-
Incubation: The plate is incubated at 37°C for 4-18 hours.
-
Visualization and Quantification: The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
dot```dot
digraph "Tube_Formation_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=vee, penwidth=1.5];
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Coat_Plate [label="Coat 96-well plate\nwith Matrigel", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Polymerize [label="Polymerize Matrigel\n(37°C, 30-60 min)", fillcolor="#FBBC05", fontcolor="#202124"];
Seed_Cells [label="Seed Endothelial Cells\nwith this compound or control", fillcolor="#34A853", fontcolor="#FFFFFF"];
Incubate [label="Incubate\n(37°C, 4-18 hours)", fillcolor="#FBBC05", fontcolor="#202124"];
Visualize [label="Visualize and Photograph\nTube Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Quantify [label="Quantify Tube Length,\nJunctions, and Loops", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Coat_Plate -> Polymerize -> Seed_Cells -> Incubate -> Visualize -> Quantify -> End;
}
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of endothelial nitric-oxide synthase activity through phosphorylation in response to epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 14(15)-Epoxyeicosatrienoic Acid (14(15)-EpETE) as a Cytochrome P450 Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play pivotal roles in a myriad of physiological and pathological processes. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism have been extensively studied, a third major enzymatic pathway, mediated by the cytochrome P450 (CYP) superfamily of enzymes, has emerged as a critical contributor to cellular signaling. This technical guide provides an in-depth exploration of the discovery and characterization of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE), a key metabolite of the CYP epoxygenase pathway. We will delve into the experimental protocols that were instrumental in its identification, present quantitative data on its formation and metabolism, and visualize the intricate signaling pathways it modulates.
Biosynthesis and Metabolism of this compound
Arachidonic acid, a polyunsaturated fatty acid typically esterified in cell membrane phospholipids, is liberated by the action of phospholipase A2. Once in the cytoplasm, it can be metabolized by CYP epoxygenases. These enzymes, primarily members of the CYP2C and CYP2J subfamilies, introduce an epoxide across one of the four double bonds of arachidonic acid, leading to the formation of four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EpETE, 8,9-EpETE, 11,12-EpETE, and 14,15-EpETE.[1][2] The formation of 14,15-EpETE is a prominent transformation in many tissues.[3]
The biological activity of this compound is tightly regulated by its subsequent metabolism. The primary route of inactivation is hydrolysis of the epoxide to the corresponding vicinal diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[1] This conversion significantly attenuates the biological effects of the parent epoxide.
Experimental Workflow for Identifying this compound
The discovery of this compound as a CYP metabolite involved a series of meticulous experiments designed to incubate cells or microsomal fractions with arachidonic acid, extract the resulting lipid metabolites, and identify them using sophisticated analytical techniques.
Quantitative Data on this compound Formation
The formation of 14,15-EpETE is dependent on the specific CYP isoform present. Different isoforms exhibit distinct regioselectivity, producing varying ratios of the four EET regioisomers.
Table 1: Regioselectivity of Human CYP Isoforms in Arachidonic Acid Epoxidation
| CYP Isoform | 5,6-EpETE (%) | 8,9-EpETE (%) | 11,12-EpETE (%) | 14,15-EpETE (%) | Reference |
| CYP2C8 | Minor | Minor | ~43 | ~57 | [1] |
| CYP2C9 | Minor | ~15 | ~50 | ~35 | |
| CYP2J2 | ~10 | ~25 | ~35 | ~30 |
The formation of this compound can be significantly reduced by chemical inhibitors of cytochrome P450 enzymes.
Table 2: Inhibition of this compound Formation by CYP Inhibitors
| Inhibitor | Target CYP Isoforms | Approximate Inhibition (%) | Reference |
| Ketoconazole | CYP3A4, others | >80% | |
| Furafylline | CYP1A2 | Varies with concentration | |
| Quinidine | CYP2D6 | Varies with concentration | |
| Fluvoxamine | CYP2C19, CYP1A2 | Varies with concentration |
Detailed Experimental Protocols
Cell Culture and Incubation
This protocol is adapted for cultured endothelial cells, a common system for studying EET biosynthesis.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Phosphate-buffered saline (PBS)
-
Arachidonic acid (AA) solution (in ethanol)
-
CYP inhibitors (e.g., ketoconazole, optional)
-
6-well culture plates
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates and grow to 80-90% confluency in endothelial cell growth medium.
-
Starvation (Optional): To reduce basal eicosanoid production, replace the growth medium with a serum-free medium for 2-4 hours prior to the experiment.
-
Inhibitor Pre-incubation (Optional): If using CYP inhibitors, add the desired concentration to the cells and incubate for 30 minutes at 37°C.
-
Arachidonic Acid Incubation: Add arachidonic acid to a final concentration of 10 µM. Incubate for 15-30 minutes at 37°C.
-
Termination: Terminate the incubation by placing the plate on ice and immediately proceeding to lipid extraction.
Lipid Extraction (Solid-Phase Extraction)
This protocol provides a robust method for extracting eicosanoids from aqueous samples like cell culture media or cell lysates.
Materials:
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1M)
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Sample Acidification: Acidify the collected cell culture medium or cell lysate to pH 3.5-4.0 with 1M HCl. This protonates the carboxylic acid groups of the eicosanoids, enhancing their retention on the C18 stationary phase.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of hexane to remove highly nonpolar impurities.
-
Elution: Elute the eicosanoids from the cartridge with 5 mL of ethyl acetate.
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of methanol or the initial mobile phase for HPLC analysis.
HPLC-MS/MS Analysis
This protocol outlines the parameters for the separation and detection of this compound and its metabolite 14(15)-DHET.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-17 min: 95% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 319.2 -> Product ion (m/z) 219.2
-
14(15)-DHET: Precursor ion (m/z) 337.2 -> Product ion (m/z) 197.1
-
-
Collision Energy and other parameters: Optimize for the specific instrument used.
Signaling Pathways of this compound
This compound exerts a range of biological effects, including vasodilation, anti-inflammatory actions, and pro-angiogenic properties. One of the key signaling pathways activated by this compound is the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival and proliferation.
Conclusion
The discovery of this compound as a cytochrome P450 metabolite has unveiled a new dimension of lipid signaling. The experimental approaches detailed in this guide have been fundamental to our understanding of its biosynthesis, metabolism, and biological functions. For researchers in academia and the pharmaceutical industry, a thorough comprehension of these methodologies is essential for the continued exploration of the CYP epoxygenase pathway and the development of novel therapeutics targeting this system for a range of cardiovascular, inflammatory, and proliferative diseases. The quantitative data and pathway visualizations provided herein serve as a valuable resource for both seasoned investigators and newcomers to this exciting field of research.
References
- 1. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Physiological Functions of 14(15)-Epoxyeicosatrienoic Acid (14,15-EET)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
14(15)-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. This non-classic eicosanoid plays a crucial role in a multitude of physiological processes, acting as a potent signaling molecule in the cardiovascular, renal, and immune systems. Its functions are primarily autocrine and paracrine in nature, exerting local effects on cellular function.[1][2] This technical guide provides an in-depth exploration of the physiological functions of 14,15-EET, its signaling pathways, and its therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of its complex mechanisms of action.
Biosynthesis and Metabolism of 14,15-EET
14,15-EET is synthesized from arachidonic acid by a specific subset of cytochrome P450 enzymes known as epoxygenases.[1][3] In humans, CYP2C8, CYP2C9, and CYP2J2 are the primary enzymes responsible for its production.[3] The synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2.
The biological activity of 14,15-EET is tightly regulated by its rapid metabolism. The primary route of inactivation is the conversion of the epoxide to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH). This short half-life underscores the transient and local nature of 14,15-EET signaling. Inhibition of sEH has emerged as a key therapeutic strategy to enhance and prolong the beneficial effects of endogenous EETs.
Physiological Functions of 14,15-EET
Cardiovascular System
14,15-EET exerts significant and beneficial effects on the cardiovascular system, contributing to the regulation of blood pressure, vascular tone, and cardiac protection.
-
Vasodilation and Blood Pressure Regulation: 14,15-EET is a potent vasodilator, causing relaxation of vascular smooth muscle. This effect is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and subsequent relaxation. By promoting vasodilation and inhibiting the kidney's retention of salt and water, 14,15-EET contributes to the lowering of blood pressure. Its actions are often considered to counterbalance the vasoconstrictive effects of another arachidonic acid metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE).
-
Cardioprotection: 14,15-EET is recognized for its cardioprotective properties. Studies have shown that it can protect the heart from ischemic injury by reducing infarct size. This protection is thought to involve the activation of specific signaling pathways that reduce apoptosis and inflammation within the myocardium.
-
Anti-inflammatory Effects in the Vasculature: 14,15-EET possesses anti-inflammatory properties within the vascular system. It can inhibit the expression of adhesion molecules and inflammatory cytokines, thereby reducing the recruitment of inflammatory cells to the vessel wall.
Renal System
In the kidneys, 14,15-EET plays a crucial role in regulating renal blood flow, tubular transport, and blood pressure.
-
Renal Hemodynamics: 14,15-EET contributes to the regulation of renal blood flow by causing vasodilation of renal arteries. This action helps to maintain adequate perfusion of the kidneys.
-
Tubular Function: 14,15-EET can inhibit sodium and water reabsorption in the renal tubules, contributing to its blood pressure-lowering effects. It has also been shown to inhibit renin release, a key enzyme in the renin-angiotensin-aldosterone system that regulates blood pressure.
-
Renoprotection: Studies suggest that 14,15-EET has protective effects in the kidney, attenuating renal injury in various models of kidney disease.
Anti-inflammatory and Immune Modulation
Beyond the cardiovascular and renal systems, 14,15-EET exhibits broad anti-inflammatory effects.
-
Inhibition of Inflammatory Cytokines: 14,15-EET can suppress the production of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1.
-
Modulation of Inflammatory Signaling Pathways: The anti-inflammatory actions of 14,15-EET are mediated through the inhibition of key inflammatory signaling pathways, including the NF-κB pathway.
Signaling Pathways of 14,15-EET
14,15-EET exerts its diverse physiological effects by activating a variety of signaling pathways. While a specific high-affinity receptor has yet to be definitively identified, several mechanisms of action have been elucidated.
-
Activation of Ion Channels: A primary mechanism of 14,15-EET-induced vasodilation is the activation of BKCa channels in vascular smooth muscle cells. This leads to potassium efflux, hyperpolarization, and subsequent relaxation.
-
G-Protein Coupled Receptors (GPCRs): Evidence suggests that some effects of 14,15-EET may be mediated through GPCRs. For instance, it has been shown to activate Gsα subunits, leading to downstream signaling events.
-
Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET and its metabolite 14,15-DHET can activate PPARα. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
-
Receptor Tyrosine Kinases: 14,15-EET has been shown to transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream signaling cascades such as the PI3K/Akt and ERK pathways. These pathways are involved in cell proliferation, survival, and migration.
-
cAMP/PKA and CaMKII Pathways: In the central nervous system, 14,15-EET can enhance synaptic potentiation through the cAMP-PKA and CaMKII signaling cascades.
References
The Intricate Dance of 14(15)-EpETE in Renal Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 14(15)-epoxyeicosatrienoic acid (14,15-EpETE) in renal epithelial cells. As a key metabolite of the cytochrome P450 epoxygenase pathway, 14(15)-EpETE plays a crucial role in regulating renal function, particularly in modulating ion transport and cellular signaling. This document synthesizes current research to offer a comprehensive overview of its molecular interactions, signaling cascades, and physiological effects, supported by experimental data and detailed methodologies.
Core Mechanism: Regulation of Ion Transport
The primary role of this compound in renal epithelial cells is the modulation of ion transport, which is fundamental to maintaining electrolyte and fluid balance. This regulation is primarily achieved through its interaction with key ion channels and transporters.
Inhibition of the Epithelial Sodium Channel (ENaC)
A significant body of evidence points to this compound as a potent inhibitor of the epithelial sodium channel (ENaC), a critical component for sodium reabsorption in the distal nephron.[1][2][3][4] Inhibition of ENaC by this compound leads to a decrease in sodium uptake from the tubular fluid, promoting natriuresis and contributing to the regulation of blood pressure.[4] Studies in polarized M1 renal cortical collecting duct cells have shown that this compound inhibits amiloride-sensitive sodium transport. This effect is comparable to that of epidermal growth factor (EGF), suggesting a shared signaling pathway.
The inhibitory action of this compound on ENaC is mediated through a complex signaling cascade involving the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This signaling leads to the threonine phosphorylation of the β and γ subunits of ENaC, resulting in decreased channel activity. The involvement of the ERK1/2 pathway highlights a convergence of signaling between this compound and growth factors in the regulation of renal sodium handling.
Modulation of Potassium Channels
In addition to its effects on sodium transport, this compound also influences potassium channel activity in renal epithelial cells. While some studies suggest that other EET regioisomers, such as 11,12-EET, are more potent modulators of specific potassium channels in the collecting duct, this compound's role in the broader context of renal potassium handling is an area of ongoing investigation. The activation of large-conductance Ca2+-activated K+ (BKCa) channels by EETs in vascular smooth muscle cells suggests a potential, though less characterized, role in renal epithelial cells.
Signaling Pathways Activated by this compound
The physiological effects of this compound are orchestrated through the activation of specific intracellular signaling pathways.
EGF Receptor and ERK1/2 Signaling
A key signaling axis for this compound in renal epithelial cells involves the epidermal growth factor receptor (EGFR) and the downstream mitogen-activated protein kinase (MAPK) cascade, specifically the ERK1/2 pathway. The inhibitory effect of this compound on ENaC is abolished by inhibitors of both MEK/ERK1/2 and EGFR signaling, indicating that this compound's action is dependent on the transactivation of the EGFR. This suggests that this compound may function as an intracellular second messenger in response to growth factor signaling.
Figure 1: this compound signaling pathway leading to ENaC inhibition.
Peroxisome Proliferator-Activated Receptor γ (PPARγ)
Evidence also suggests that this compound can act as a ligand for peroxisome proliferator-activated receptor γ (PPARγ). Activation of PPARγ in renal cells is associated with anti-inflammatory and anti-fibrotic effects. In the context of renal epithelial cells, PPARγ activation can influence cellular proliferation and apoptosis. While the direct effects of this compound-mediated PPARγ activation on ion transport are less clear, this pathway represents an important area of its biological activity with therapeutic potential.
Quantitative Data on this compound Action
The following tables summarize the quantitative data from key studies on the effects of this compound in renal epithelial cells.
| Parameter | Cell Line | Value | Reference |
| IC50 for 86Rb Uptake Inhibition | LLC-PK1 | 75 nM | |
| Inhibition of Amiloride-Sensitive JNa+ | M1 cells | ~27-29% |
Table 1: Potency of this compound in Renal Epithelial Cells
| EET Regioisomer | Effect on Ion Transport in MDCK C7 Cells | Reference |
| 5,6-EET | Increased short-circuit current (apical application) | |
| 8,9-EET | Small increase in short-circuit current | |
| 11,12-EET | No effect on ion transport | |
| 14,15-EET | No effect on ion transport |
Table 2: Comparative Effects of EET Regioisomers on Ion Transport in a Distal Tubule Cell Line
Note: The lack of effect of this compound in MDCK C7 cells in this particular study highlights the cell-type-specific actions of EETs.
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Measurement of Short-Circuit Current (Isc) in Polarized Epithelial Cells
This protocol is adapted from studies investigating the effects of EETs on ion transport in polarized renal epithelial cells like MDCK or M1 cells.
Objective: To measure the net ion transport across a polarized epithelial monolayer.
Materials:
-
Polarized renal epithelial cells (e.g., MDCK C7 or M1 cells) cultured on permeable supports (e.g., Transwell® inserts).
-
Ussing chamber system.
-
Voltage-clamp amplifier.
-
Ag/AgCl electrodes and agar bridges.
-
Ringer's solution.
-
This compound and other test compounds (e.g., amiloride, inhibitors).
Procedure:
-
Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed and gassed Ringer's solution.
-
Short-circuit the transepithelial potential difference to zero using the voltage-clamp amplifier. The current required to do this is the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
Add this compound to the apical or basolateral compartment at the desired concentration.
-
Record the change in Isc over time.
-
Inhibitors or other compounds can be added before or after this compound to investigate the mechanism of action.
Figure 2: Experimental workflow for short-circuit current measurement.
Western Blotting for Phosphorylated ENaC Subunits
This protocol is based on studies investigating the signaling pathways involved in ENaC regulation.
Objective: To detect the phosphorylation of ENaC subunits in response to this compound treatment.
Materials:
-
Renal epithelial cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies (anti-phospho-ENaC β, anti-phospho-ENaC γ, total ENaC antibodies, and loading control like β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cultured renal epithelial cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total ENaC subunits.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation.
Conclusion
This compound is a multifaceted signaling molecule in renal epithelial cells, with its primary mechanism of action centered on the inhibition of ENaC-mediated sodium transport through an EGFR- and ERK1/2-dependent pathway. Its ability to also activate PPARγ adds another layer of complexity to its biological functions, suggesting roles in inflammation and cellular homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the this compound pathway for the management of renal and cardiovascular diseases. Further research is warranted to fully elucidate the intricate interplay of this compound with other signaling pathways and its precise role in different segments of the nephron.
References
- 1. Effects of cytochrome P-450 metabolites of arachidonic acid on the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids (EETs) Regulate Epithelial Sodium Channel Activity by Extracellular Signal-regulated Kinase 1/2 (ERK1/2)-mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids (EETs) regulate epithelial sodium channel activity by extracellular signal-regulated kinase 1/2 (ERK1/2)-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
14(15)-Epoxyeicosatetraenoic Acid (14(15)-EpETE): A Comprehensive Technical Guide to its Role in the Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(15)-Epoxyeicosatetraenoic acid (14(15)-EpETE), an epoxy fatty acid derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism, has emerged as a critical signaling molecule in the complex network of inflammatory pathways.[1][2] Unlike the pro-inflammatory prostaglandins and leukotrienes, this compound, along with other epoxyeicosatrienoic acids (EETs), generally exerts potent anti-inflammatory effects, making it and its metabolic pathway attractive targets for novel therapeutic interventions in a range of inflammatory diseases.[3][4] This technical guide provides an in-depth overview of the synthesis, metabolism, and signaling mechanisms of this compound in the inflammatory response, supplemented with detailed experimental protocols and quantitative data for researchers in the field.
Core Concepts: Synthesis and Metabolism of this compound
The biological activity of this compound is tightly regulated by its synthesis and degradation.
Synthesis: this compound is synthesized from arachidonic acid by CYP epoxygenases, primarily belonging to the CYP2C and CYP2J subfamilies.[1] CYP2J2, in particular, is a predominant human epoxygenase that produces all four EET regioisomers, with 14,15-EET often being a major product.
Metabolism: The primary route of this compound inactivation is through hydrolysis by the soluble epoxide hydrolase (sEH) to form the corresponding, and generally less biologically active, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). The rapid metabolism by sEH means that this compound acts as a transient, local signaling molecule. Inhibition of sEH is a key strategy to enhance and prolong the anti-inflammatory effects of endogenous this compound.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through multiple signaling pathways, often in a cell-type-specific manner.
Inhibition of the NF-κB Pathway
A central mechanism of this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of pro-inflammatory gene expression. 14,15-EET has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced degradation of the inhibitory protein IκBα in human lung tissue. This prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
Figure 1: this compound inhibits the NF-κB pathway by preventing IκBα degradation.
Activation of PPARs
Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are nuclear receptors with well-established anti-inflammatory properties. This compound has been identified as a ligand for PPARγ. Upon activation, PPARγ can interfere with the activity of pro-inflammatory transcription factors like NF-κB. The binding of 14,15-EET to the ligand-binding domain of PPARγ has a Kd of 1.1 ± 0.5 μM.
Figure 2: this compound activates PPARγ, leading to anti-inflammatory gene expression.
Modulation of STAT3 Signaling
Signal transducer and activator of transcription 3 (STAT3) is another transcription factor that can mediate anti-inflammatory responses. 14,15-EET has been shown to promote the phosphorylation and nuclear translocation of STAT3. The activation of STAT3 is a mechanism shared by the anti-inflammatory cytokine IL-10, suggesting a potential convergence of anti-inflammatory pathways.
Interaction with G-Protein Coupled Receptors (GPCRs)
There is evidence suggesting that this compound can act through GPCRs. Studies have shown that 14,15-EET can induce vasorelaxation via the prostaglandin EP2 receptor, which is coupled to a Gs protein and activates the cAMP/PKA signaling pathway. High-affinity binding sites for 14,15-EET have also been identified on mononuclear cells, suggesting the existence of a specific GPCR.
Effects on Inflammatory Cells and Mediators
The anti-inflammatory effects of this compound are manifested through its actions on various immune and vascular cells.
-
Endothelial Cells: this compound can modulate the expression of adhesion molecules on endothelial cells, which is a critical step in leukocyte recruitment to sites of inflammation. However, reports on its effects are conflicting, with some studies showing inhibition of VCAM-1 expression, while others report an increase in monocyte adhesion. These discrepancies may be due to cell-type and context-specific effects.
-
Leukocytes: this compound can influence leukocyte chemotaxis and activation. While some studies suggest it can inhibit the adherence of certain leukocytes, others indicate a role for its metabolite, 14,15-DHET, in monocyte chemotaxis.
-
Macrophages: In LPS-induced inflammatory models, 14,15-EET has been shown to suppress the release of pro-inflammatory cytokines like IL-1β and TNF-α from macrophages.
-
Smooth Muscle Cells: In vascular smooth muscle, this compound can inhibit the expression of aromatase, an enzyme involved in local estrogen synthesis which can have pro-inflammatory effects.
Quantitative Data Summary
The following tables summarize key quantitative data on the biological activities of this compound.
| Parameter | Value | Cell/System | Reference |
| PPARγ Binding Affinity (Kd) | 1.1 ± 0.5 μM | Mouse PPARγ ligand-binding domain | |
| PPARγ Activation | 4.28-fold increase in luciferase activity | Tca-8113 cells | |
| Cellular Levels (basal) | 13 ± 1 pmol/g protein | Bovine aortic endothelial cells | |
| Cellular Levels (after 15 min laminar flow) | 20 ± 5 pmol/g protein | Bovine aortic endothelial cells | |
| Vasorelaxation (ED50) | 2.2 μM | Bovine coronary artery |
Table 1: Quantitative data on this compound binding, activation, and levels.
| Cell Type | Inflammatory Stimulus | This compound Concentration | Effect | Reference |
| Tca-8113 carcinoma cells | - | 100 nM | Increased percentage of cells in S-G2-M phase | |
| Human lung tissue | TNF-α | Not specified | Inhibited IκBα degradation | |
| Murine fibroblasts | TGF-β1 | 1 μM | Inhibited proliferation | |
| Rat aortic smooth muscle cells | Dibutyryl cAMP | 1 μM | Inhibited aromatase activity by 80-100% |
Table 2: Effects of this compound on various cellular responses in inflammatory models.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies for studying the role of this compound in inflammation.
Quantification of this compound and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound and its metabolites in biological samples.
1. Sample Preparation (from plasma):
- Spike plasma samples with a deuterated internal standard (e.g., 14,15-EET-d11).
- Perform lipid extraction using a modified Bligh and Dyer method or solid-phase extraction (SPE).
- To measure total this compound (free and esterified), perform saponification to release the ester-bound lipids.
- Derivatize the fatty acids to enhance ionization efficiency and chromatographic separation.
2. LC Separation:
- Utilize a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH shield C18).
- Employ a gradient elution with mobile phases such as water and acetonitrile containing formic acid.
3. MS/MS Detection:
- Operate the mass spectrometer in positive or negative ionization mode, depending on the derivatization method.
- Use Selected Reaction Monitoring (SRM) for high sensitivity and specificity, monitoring the specific mass transitions for this compound and its internal standard.
14,15-EET/DHET ELISA
Enzyme-linked immunosorbent assays (ELISAs) offer a higher-throughput alternative for the quantification of 14,15-DHET, the stable metabolite of this compound. Commercial kits are available for this purpose.
General Protocol:
-
Sample Preparation: Collect biological samples in the presence of an antioxidant like triphenylphosphine (TPP) to prevent auto-oxidation. For total this compound measurement, chemically convert this compound to 14,15-DHET prior to the assay.
-
Competitive ELISA:
-
Add standards and samples to a 96-well plate pre-coated with an anti-14,15-DHET antibody.
-
Add a fixed amount of HRP-conjugated 14,15-DHET to each well (except blanks).
-
Incubate to allow competition between the sample/standard 14,15-DHET and the HRP-conjugated 14,15-DHET for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate and measure the color development at 450 nm after stopping the reaction. The signal intensity is inversely proportional to the amount of 14,15-DHET in the sample.
-
In Vitro Leukocyte-Endothelial Adhesion Assay
This assay quantifies the adhesion of leukocytes to a monolayer of endothelial cells, a key event in the inflammatory response.
Figure 3: Workflow for a leukocyte-endothelial adhesion assay.
In Vivo LPS-Induced Inflammation Model in Mice
This model is widely used to study systemic inflammation and the effects of anti-inflammatory compounds.
-
Animals: Use a standard mouse strain such as C57BL/6J.
-
LPS Administration: Inject lipopolysaccharide (LPS) from E. coli intraperitoneally (i.p.) at a dose that induces a robust inflammatory response (e.g., 1.5 x 10^15 endotoxin units/kg).
-
This compound Treatment: Administer this compound (or an sEH inhibitor to increase endogenous levels) prior to or concurrently with the LPS challenge.
-
Endpoint Analysis:
-
Collect blood at various time points to measure plasma cytokine levels (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.
-
Harvest tissues (e.g., lung, liver) for histological analysis of inflammation and measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
Assess behavioral changes and mortality.
-
Conclusion and Future Directions
This compound is a potent endogenous lipid mediator with predominantly anti-inflammatory properties. Its mechanisms of action, primarily through the inhibition of the NF-κB pathway and activation of PPARγ, make it a promising target for the development of novel anti-inflammatory therapeutics. The stabilization of endogenous this compound through the inhibition of soluble epoxide hydrolase represents a particularly attractive strategy.
Future research should focus on further elucidating the specific receptors and downstream signaling events that mediate the diverse effects of this compound in different cell types and inflammatory contexts. The development of stable, orally active this compound analogs and highly specific sEH inhibitors will be crucial for translating the therapeutic potential of this pathway into clinical applications for a wide range of inflammatory disorders.
References
The Role of 14(15)-Epoxyeicosatrienoic Acid in Neurite Outgrowth and Neuronal Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(15)-epoxyeicosatrienoic acid (14,15-EpETE), an epoxy fatty acid derived from arachidonic acid through the action of cytochrome P450 (CYP) epoxygenases, is emerging as a critical signaling molecule in the central nervous system.[1][2][3] This lipid mediator plays a significant role in promoting neurite outgrowth and neuronal differentiation, processes fundamental to neural development and regeneration.[1][2] Its therapeutic potential is underscored by the observation that inhibiting its degradation via soluble epoxide hydrolase (sEH) enhances neuronal recovery and protects against neuroinflammation. This technical guide provides an in-depth overview of the mechanisms of action of 14(15)-EpETE, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Data Presentation: Quantitative Effects of this compound on Neurite Outgrowth
The following tables summarize the quantitative data from key studies investigating the effects of this compound on neurite outgrowth in various neuronal cell models.
Table 1: Effect of this compound on PC12 Cell Differentiation and Neurite Length
| Treatment Condition (48 hours) | Concentration | % Differentiated Cells (relative to control) | Average Neurite Length (relative to control) | Reference |
| NGF (50 ng/mL) + 14,15-EpETE | 100 nmol L⁻¹ | 240% | 140% | |
| NGF (50 ng/mL) + 14,15-DHET | 100 nmol L⁻¹ | No significant effect | No significant effect |
PC12 cells were treated with Nerve Growth Factor (NGF) to induce differentiation. Data is presented as a percentage of the NGF-only control group.
Table 2: Effect of this compound on Primary Rat Hippocampal Neurons
| Treatment Condition (24 hours) | Concentration | Average Neurite Length (relative to control) | Reference |
| 14,15-EpETE | 100 nmol L⁻¹ | 150% | |
| 14,15-DHET | 100 nmol L⁻¹ | No significant effect | |
| RN-1747 (TRPV4 agonist) | 10 µmol L⁻¹ | Enhanced neurite outgrowth |
Primary neurons were cultured for 24 hours before the addition of the treatment compounds.
Signaling Pathways of this compound in Neuronal Cells
This compound exerts its effects on neurite outgrowth through a sophisticated signaling cascade primarily involving the activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, leading to an influx of calcium ions.
This compound-TRPV4 Signaling Pathway
Arachidonic acid, abundant in the brain, is metabolized by CYP2C enzymes into this compound. This epoxide then acts on the TRPV4 channel, a non-selective cation channel. The activation of TRPV4 results in an increased intracellular calcium concentration, a key second messenger that triggers downstream signaling events culminating in the enhancement of neurite outgrowth. The biological activity of this compound is terminated by its hydrolysis into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH). Inhibition of sEH, therefore, prolongs the pro-neuritogenic effects of this compound.
References
- 1. 14,15-epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 14(15)-EpETE in Human Plasma using LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 14(15)-epoxyeicosatetraenoic acid (14(15)-EpETE) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a bioactive lipid metabolite of eicosapentaenoic acid (EPA) with significant roles in cardiovascular and inflammatory signaling pathways. The described methodology, employing liquid-liquid extraction for sample preparation and multiple reaction monitoring (MRM) for detection, is suitable for clinical research and drug development applications.
Introduction
14(15)-epoxyeicosatetraenoic acid (this compound) is an epoxy fatty acid generated from the metabolism of eicosapentaenoic acid (EPA) by cytochrome P450 (CYP) epoxygenases. Like its arachidonic acid-derived counterparts, the epoxyeicosatrienoic acids (EETs), this compound is involved in various physiological processes, including vasodilation, anti-inflammation, and the modulation of ion channels. Recent studies have highlighted its potential role in mitigating cisplatin-induced nausea by targeting the glucagon (GCG)/PKA signaling pathway[1]. Given its therapeutic potential and function as a biomarker, a robust and reliable method for its quantification in biological matrices such as plasma is essential for researchers, scientists, and drug development professionals. This application note details a comprehensive LC-MS/MS method for the accurate measurement of this compound in human plasma.
Signaling Pathway of this compound
This compound is a product of the cytochrome P450 (CYP) pathway metabolism of EPA. It acts as a signaling molecule, exerting its effects through various pathways. One notable pathway involves the inhibition of substance P release by targeting the GCG/PKA signaling cascade[1]. Additionally, as an epoxy fatty acid, it is metabolized by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatetraenoic acid (14,15-DHETrE).
References
Application Note and Protocol for Measuring 14(15)-EpETE-Induced Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
14(15)-Epoxyeicosatrienoic acid (14(15)-EpETE), a cytochrome P450 epoxygenase metabolite of arachidonic acid, is a signaling molecule involved in various physiological and pathophysiological processes.[1][2][3] Notably, emerging evidence indicates its significant role in promoting cell proliferation, particularly in tumor cells.[1][4] Understanding the mechanisms by which this compound stimulates cell growth is crucial for cancer research and the development of novel therapeutics. This application note provides a detailed protocol for an in vitro assay to measure this compound-induced cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it outlines the key signaling pathways involved and presents a framework for data analysis and interpretation.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the well. This straightforward and widely used assay is well-suited for studying the proliferative effects of compounds like this compound in a high-throughput format.
Signaling Pathway of this compound-Induced Cell Proliferation
This compound has been shown to stimulate cell proliferation through the activation of several key signaling cascades. Studies have demonstrated that this compound can activate the epidermal growth factor receptor (EGFR), leading to the subsequent phosphorylation and activation of downstream pathways, including the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. Furthermore, this compound has been identified as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), suggesting a role for this nuclear receptor in mediating its proliferative effects. The intricate interplay of these pathways ultimately leads to cell cycle progression and increased cell numbers.
Caption: Signaling pathway of this compound-induced cell proliferation.
Experimental Protocol: MTT Assay
This protocol provides a step-by-step guide for measuring this compound-induced cell proliferation in a 96-well plate format.
Materials:
-
Cell line of interest (e.g., Tca-8113 human carcinoma cells)
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well clear flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium. Suggested concentrations range from 10 nM to 1 µM. A vehicle control (medium with the same concentration of ethanol used to dissolve this compound) should be included.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment solutions.
-
Include wells with medium only as a background control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Experimental Workflow
The following diagram illustrates the key steps of the MTT assay for measuring this compound-induced cell proliferation.
References
- 1. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. [Promotive effects of epoxyeicosatrienoic acids (EETs) on proliferation of tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of 14(15)-EpETE on Hypertension in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the therapeutic potential of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE) and its stable analogs in the context of hypertension. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in research settings.
Introduction to this compound and its Role in Blood Pressure Regulation
This compound is a cytochrome P450-derived metabolite of arachidonic acid that plays a crucial role in cardiovascular homeostasis. It is an endothelium-derived hyperpolarizing factor that elicits vasodilation, reduces inflammation, and possesses anti-fibrotic properties, making it a promising therapeutic target for hypertension and associated end-organ damage.[1][2][3][4] The biological activity of this compound is terminated by soluble epoxide hydrolase (sEH), which converts it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] Consequently, both stable analogs of this compound and inhibitors of sEH are being explored as potential antihypertensive therapies.
Animal Models for Studying this compound in Hypertension
The selection of an appropriate animal model is critical for elucidating the mechanisms of hypertension and evaluating the efficacy of novel therapeutics. The two most relevant and widely used models for studying the effects of this compound are the Spontaneously Hypertensive Rat (SHR) and the Angiotensin II (Ang II)-induced hypertension model.
Spontaneously Hypertensive Rat (SHR)
The SHR is a genetic model of essential hypertension that closely mimics the development of the disease in humans. Blood pressure in these rats begins to rise at 5-6 weeks of age and they subsequently develop complications such as cardiac hypertrophy and renal dysfunction.
Angiotensin II (Ang II)-Induced Hypertension
This model involves the continuous infusion of Ang II, a potent vasoconstrictor, to induce a hypertensive state. This model is particularly useful for studying the renin-angiotensin system (RAS)-dependent mechanisms of hypertension and the ability of this compound to counteract these effects.
Data Presentation: Efficacy of a this compound Analog in a Hypertensive Animal Model
The following table summarizes the quantitative data from a study investigating the preventative effects of a stable 14,15-EpETE analog (EET-A) in young Spontaneously Hypertensive Rats (SHR).
| Treatment Group | Animal Model | Duration of Treatment | Dosage and Administration | Mean Systolic Blood Pressure (mmHg ± SEM) | Reference |
| Control | Young SHR (6 weeks old) | 4 weeks | Vehicle in drinking water | 156 ± 5 | |
| EET-A + AAA | Young SHR (6 weeks old) | 4 weeks | 10 mg/kg/day of EET-A and 10 mg/kg/day of AAA (a 20-HETE antagonist) in drinking water | 134 ± 2 |
Experimental Protocols
Protocol 1: Induction of Angiotensin II-Induced Hypertension in Mice
This protocol describes the subcutaneous implantation of osmotic minipumps for the continuous delivery of Angiotensin II.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Angiotensin II (lyophilized powder)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Warming pad
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane and place it on a warming pad to maintain body temperature.
-
Pump Preparation: Prepare the Angiotensin II solution by dissolving it in sterile saline to the desired concentration. A commonly used dose is 1.46 mg/kg/day to achieve a stable systolic blood pressure of around 160 mmHg. Fill the osmotic minipumps with the Angiotensin II solution according to the manufacturer's instructions.
-
Surgical Implantation: Make a small subcutaneous incision on the back of the mouse, between the shoulder blades. Create a subcutaneous pocket using blunt dissection.
-
Pump Insertion: Insert the filled osmotic minipump into the subcutaneous pocket.
-
Wound Closure: Close the incision with surgical sutures or wound clips.
-
Post-Operative Care: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.
-
Blood Pressure Monitoring: Begin blood pressure measurements at baseline and continue throughout the study period.
Protocol 2: Administration of this compound Analog (EET-A)
This protocol is based on a study using a stable 14,15-EpETE analog in SHR rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
14,15-EpETE analog (EET-A)
-
Drinking water
Procedure:
-
Dosage Calculation: Determine the daily dose of EET-A. A dose of 10 mg/kg/day has been shown to be effective in preventing hypertension in young SHR.
-
Preparation of Drinking Water: Dissolve the calculated amount of EET-A in the drinking water. The volume of water consumed per day should be monitored to ensure accurate dosing.
-
Administration: Provide the EET-A-containing drinking water to the animals ad libitum. Prepare fresh solutions regularly to ensure stability of the compound.
-
Duration: Continue the treatment for the desired study period, for example, 4 weeks for prevention studies in young SHR.
Protocol 3: Blood Pressure Measurement in Rodents
Accurate blood pressure measurement is crucial for hypertension research. Both non-invasive and invasive methods can be used.
A. Non-Invasive Method: Tail-Cuff Plethysmography
-
Principle: A cuff is placed around the tail of the conscious animal to occlude blood flow, and the pressure at which blood flow returns upon deflation is measured.
-
Procedure:
-
Acclimatize the animals to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced variations in blood pressure.
-
Place the rat or mouse in a restrainer.
-
Place the tail cuff and a sensor on the tail.
-
The system automatically inflates and deflates the cuff, and the sensor detects the return of blood flow.
-
Record multiple readings and average them to get a reliable measurement.
-
B. Invasive Method: Radiotelemetry
-
Principle: A small, implantable transmitter is surgically placed to allow for continuous, direct measurement of blood pressure in conscious, freely moving animals. This is considered the gold standard for blood pressure monitoring in animal studies.
-
Procedure:
-
Surgical Implantation: Under anesthesia, implant the telemetry transmitter's catheter into the carotid artery or abdominal aorta. The body of the transmitter is placed in a subcutaneous pocket.
-
Recovery: Allow the animal to recover from surgery for at least one week before starting measurements.
-
Data Acquisition: The transmitter wirelessly sends blood pressure data to a receiver placed under the animal's cage. Data can be collected continuously.
-
Protocol 4: Histological Analysis of End-Organ Damage
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain
Procedure:
-
Tissue Collection and Fixation: At the end of the study, euthanize the animals and perfuse the circulatory system with saline followed by 10% neutral buffered formalin. Collect target organs such as the heart and kidneys and immerse them in formalin for at least 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.
-
Staining:
-
H&E Staining: For general morphology and assessment of cellular injury.
-
Masson's Trichrome Staining: To visualize collagen deposition and assess fibrosis.
-
-
Microscopic Examination: Examine the stained sections under a microscope to evaluate the extent of tissue damage, such as cardiac hypertrophy, fibrosis, and renal glomerulosclerosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow for studying its effects in a hypertensive animal model.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: General experimental workflow for in vivo studies.
References
- 1. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats [frontiersin.org]
- 4. Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 14(15)-EpETE as a Biomarker for Soluble Epoxide Hydrolase (sEH) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1] It plays a key role in converting epoxyeicosatrienoic acids (EETs), which are generated from arachidonic acid by cytochrome P450 (CYP) enzymes, into their corresponding dihydroxyeicosatrienoic acids (DHETs).[1][2] Among the various EETs, 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE) and its metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), have emerged as significant biomarkers for assessing in vivo sEH activity.[3][4]
EETs, including this compound, are known to possess potent anti-inflammatory, vasodilatory, and analgesic properties. Conversely, their diol metabolites, such as 14,15-DHET, are generally considered less biologically active or may even exhibit pro-inflammatory effects. The enzymatic hydration by sEH is the primary route of EET metabolism, thus making the ratio of the product (14,15-DHET) to the substrate (this compound) a reliable indicator of sEH enzyme activity.
Inhibition of sEH has become an attractive therapeutic strategy for a range of conditions, including hypertension, inflammation, pain, and cardiovascular diseases. Therefore, the accurate measurement of sEH activity through biomarkers like the 14,15-DHET/14(15)-EpETE ratio is crucial for the development and clinical evaluation of sEH inhibitors. These application notes provide detailed protocols for the quantification of this compound and 14,15-DHET in biological samples, primarily human plasma, to serve as a robust biomarker for sEH activity.
Signaling Pathway
The enzymatic conversion of this compound to 14,15-DHET is a key step in the arachidonic acid cascade. This pathway highlights the role of sEH in modulating the levels of bioactive lipid mediators.
Experimental Protocols
Accurate quantification of this compound and 14,15-DHET is paramount for their use as biomarkers. The following protocols outline the key steps from sample collection to analysis.
Protocol 1: Blood Sample Collection and Plasma Preparation
Proper sample handling is critical to prevent ex vivo formation or degradation of eicosanoids.
Materials:
-
Vacutainer tubes containing K2EDTA as an anticoagulant.
-
sEH inhibitor solution (e.g., 100 mM trans-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]-benzoic acid (t-AUCB) in a suitable solvent).
-
Centrifuge capable of refrigeration.
-
Cryovials for plasma storage.
Procedure:
-
Collect whole blood into K2EDTA-containing vacutainer tubes.
-
Immediately after collection, add an sEH inhibitor to the blood sample to prevent ex vivo enzymatic activity. For example, add t-AUCB to a final concentration of 10 µM.
-
Gently invert the tube several times to ensure proper mixing.
-
Place the tube on ice and process within 30 minutes of collection.
-
Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Transfer the plasma into labeled cryovials.
-
Immediately store the plasma samples at -80°C until analysis.
Protocol 2: Extraction of this compound and 14,15-DHET from Plasma
Two common methods for extracting these lipids from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Materials:
-
Plasma sample.
-
Deuterated internal standards (e.g., 14,15-EET-d11 and 14,15-DHET-d11).
-
Ethyl acetate.
-
Acetonitrile.
-
Formic acid.
-
Vortex mixer.
-
Centrifuge.
-
Evaporator (e.g., nitrogen evaporator).
-
Reconstitution solvent (e.g., methanol/water mixture).
Procedure:
-
Thaw the plasma sample on ice.
-
To 100 µL of plasma, add the internal standards (e.g., 14,15-EET-d11 and 14,15-DHET-d11) to a final concentration appropriate for the LC-MS/MS system.
-
Add 10 µL of 1% formic acid to acidify the sample.
-
Add 500 µL of ethyl acetate to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 4-7) with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 60:40 water/acetonitrile with 0.02% acetic acid).
Materials:
-
Plasma sample.
-
Deuterated internal standards (e.g., 14,15-EET-d11 and 14,15-DHET-d11).
-
SPE cartridges (e.g., C18 reverse-phase).
-
Methanol.
-
Water (LC-MS grade).
-
Elution solvent (e.g., ethyl acetate or methanol).
-
SPE vacuum manifold.
-
Evaporator.
-
Reconstitution solvent.
Procedure:
-
Thaw the plasma sample on ice.
-
Spike 100 µL of plasma with internal standards.
-
Dilute the plasma sample with 900 µL of water.
-
Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.
-
Elute the analytes with 1 mL of methanol or ethyl acetate.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and 14,15-DHET.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 319.2 -> Product ion (m/z) 195.1
-
14,15-DHET: Precursor ion (m/z) 337.2 -> Product ion (m/z) 211.1
-
14,15-EET-d11 (IS): Precursor ion (m/z) 330.2 -> Product ion (m/z) 206.1
-
14,15-DHET-d11 (IS): Precursor ion (m/z) 348.2 -> Product ion (m/z) 222.1
-
-
Collision Energy and other parameters: Optimize for the specific instrument.
Data Analysis:
-
Generate a calibration curve using known concentrations of this compound and 14,15-DHET standards spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Quantify the analytes in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.
-
Calculate the 14,15-DHET/14(15)-EpETE ratio to determine the in vivo sEH activity.
Experimental Workflow
The overall workflow from sample collection to data analysis is a multi-step process that requires careful execution to ensure data quality and reproducibility.
Data Presentation
The following tables summarize representative quantitative data for this compound and 14,15-DHET concentrations and their ratios in human plasma from various studies. These values can serve as a reference for researchers.
Table 1: Plasma Concentrations of this compound and 14,15-DHET in Healthy Humans
| Analyte | Concentration (ng/mL) | Reference |
| This compound | 10.7 | |
| 14,15-DHET | 1.65 ± 1.54 |
Note: Concentrations can vary depending on the analytical method and study population.
Table 2: Effect of sEH Inhibition on Plasma this compound and 14,15-DHET Levels
| Treatment | This compound (ng/mL) | 14,15-DHET (ng/mL) | 14,15-DHET/14(15)-EpETE Ratio | Reference |
| Placebo | Not Reported | Not Reported | Not Reported | |
| sEH Inhibitor (GSK2256294) | No Significant Change | No Significant Change | Significantly Decreased |
Note: While absolute concentrations may not always change significantly, the ratio of the diol to the epoxide is a more sensitive marker of sEH inhibition.
Table 3: Plasma Concentrations of 14,15-DHET in a Disease Context (Coronary Heart Disease)
| Group | 14,15-DHET (ng/mL) | Reference |
| Healthy Controls | 1.65 ± 1.54 | |
| Coronary Heart Disease Patients | 2.53 ± 1.60 |
Conclusion
The quantification of this compound and its metabolite 14,15-DHET, and more importantly their ratio, provides a robust and reliable biomarker for assessing in vivo soluble epoxide hydrolase activity. The detailed protocols and reference data presented in these application notes are intended to guide researchers, scientists, and drug development professionals in accurately measuring this important biomarker. The use of standardized and validated methods is essential for obtaining high-quality data that can be confidently used in basic research, clinical studies, and the development of novel therapeutics targeting the sEH pathway. As our understanding of the role of sEH in health and disease continues to grow, the importance of biomarkers like the 14,15-DHET/14(15)-EpETE ratio will undoubtedly increase.
References
- 1. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Development of a Fluoroimmunoassay for 14,15-DHET Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-dihydroxyeicosatrienoic acid (14,15-DHET) is a biologically active lipid metabolite derived from the hydrolysis of 14,15-epoxyeicosatrienoic acid (14,15-EET) by the soluble epoxide hydrolase (sEH).[1][2][3][4] While initially considered an inactive degradation product, 14,15-DHET has been identified as a potent endogenous activator of peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism and inflammation.[1] Its precursor, 14,15-EET, is generated from arachidonic acid by cytochrome P450 epoxygenases and possesses various beneficial cardiovascular effects. Given the role of the EET-DHET pathway in various physiological and pathological processes, including hypertension and inflammation, robust and sensitive methods for the quantification of 14,15-DHET are crucial for advancing research and drug development in this area.
This document provides detailed application notes and protocols for the development and implementation of a competitive fluoroimmunoassay (FIA) for the detection of 14,15-DHET. Fluoroimmunoassays offer a sensitive, specific, and non-radioactive alternative to traditional methods like ELISA and radioimmunoassays.
Principle of the Assay
Due to its small size, 14,15-DHET is best suited for a competitive immunoassay format. In this assay, a known amount of fluorescently labeled 14,15-DHET (tracer) competes with the unlabeled 14,15-DHET present in the sample for a limited number of binding sites on a specific anti-14,15-DHET antibody. The amount of fluorescent tracer bound to the antibody is inversely proportional to the concentration of 14,15-DHET in the sample. The fluorescence signal is then measured, and the concentration of 14,15-DHET in the unknown sample is determined by comparing the signal to a standard curve generated with known concentrations of 14,15-DHET.
Signaling Pathway of 14,15-DHET Formation and Action
Caption: Metabolic pathway of 14,15-DHET formation and its subsequent activation of PPARα.
Experimental Protocols
Materials and Reagents
-
Anti-14,15-DHET Antibody (Polyclonal or Monoclonal)
-
14,15-DHET Standard
-
Fluorescently Labeled 14,15-DHET (e.g., FITC-conjugated 14,15-DHET)
-
Goat Anti-Rabbit IgG Coated Microplates (or other secondary antibody-coated plates depending on the primary antibody host)
-
Assay Buffer (e.g., Phosphate-Buffered Saline with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Stop Solution (if required for the specific fluorescent probe)
-
Microplate Fluorometer
-
Biological samples (e.g., plasma, urine, cell culture supernatant)
Antibody Selection and Fluorescent Labeling
-
Antibody Selection : A highly specific antibody is crucial for assay performance. A polyclonal antibody raised against 14,15-DHET conjugated to a carrier protein like thyroglobulin has been shown to be effective. The antibody should exhibit minimal cross-reactivity with other eicosanoids, particularly other DHET regioisomers and 14,15-EET.
-
Fluorescent Labeling : The choice of fluorophore is critical and should be based on the available detection instrumentation. Common fluorescent dyes for antibody labeling include fluorescein isothiocyanate (FITC), Alexa Fluor dyes, and cyanine dyes. The labeling process involves the covalent attachment of the fluorescent dye to the 14,15-DHET molecule. Commercially available fluorescent labeling kits provide detailed protocols for this process. Optimization of the molar ratio of dye to 14,15-DHET is necessary to achieve optimal signal without compromising antibody binding.
Assay Protocol: Competitive Fluoroimmunoassay
The following protocol outlines a general procedure for a competitive fluoroimmunoassay. Optimization of incubation times, temperatures, and reagent concentrations is recommended for achieving the best assay performance.
-
Standard Curve Preparation :
-
Prepare a series of 14,15-DHET standards by serially diluting a stock solution in the assay buffer. The concentration range should encompass the expected concentrations in the samples.
-
-
Sample Preparation :
-
Biological samples may require extraction and purification to remove interfering substances. For urine samples, treatment with β-glucuronidase may be necessary to measure total (free and glucuronidated) 14,15-DHET.
-
Dilute the prepared samples in the assay buffer to fall within the range of the standard curve.
-
-
Assay Procedure :
-
Add a defined volume of standard or sample to the wells of the secondary antibody-coated microplate.
-
Add a fixed amount of fluorescently labeled 14,15-DHET to each well.
-
Add the anti-14,15-DHET antibody to each well to initiate the competitive binding reaction.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Measure the fluorescence intensity in each well using a microplate fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis
-
Standard Curve Generation : Plot the fluorescence intensity against the corresponding concentration of the 14,15-DHET standards. A sigmoidal curve is typically observed.
-
Concentration Determination : Determine the concentration of 14,15-DHET in the unknown samples by interpolating their fluorescence readings from the standard curve.
Experimental Workflow
Caption: General workflow for the competitive fluoroimmunoassay of 14,15-DHET.
Data Presentation: Assay Performance Characteristics
The performance of the developed fluoroimmunoassay should be thoroughly validated. The following table summarizes key performance parameters and provides expected values based on similar immunoassays for small molecules.
| Parameter | Description | Expected Performance |
| Detection Limit | The lowest concentration of 14,15-DHET that can be reliably distinguished from zero. | A fluoroimmunoassay for 14,15-DHET has been reported with a detection limit of 2 pg/0.6 ml. |
| Dynamic Range | The concentration range over which the assay provides accurate and precise measurements. | Typically spans 2-3 orders of magnitude. For a dual-label time-resolved fluoroimmunoassay for other analytes, a range of 5 to 1500 µg/L was achieved. |
| Specificity | The ability of the antibody to selectively bind to 14,15-DHET and not to other structurally related molecules. | Cross-reactivity with 11,12-DHET and 14,15-EET should be ≤1%, and <0.1% with other DHET regioisomers and arachidonic acid metabolites. |
| Precision (CV%) | The reproducibility of the measurements, expressed as the coefficient of variation (CV). | Intra-assay CV < 10%; Inter-assay CV < 15%. For a dual-label time-resolved fluoroimmunoassay, mean within- and between-assay precisions were 4.6% and 6.2% for one analyte, and 5.9% and 7.3% for another. |
| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments. | 85-115% |
Conclusion
The development of a competitive fluoroimmunoassay for 14,15-DHET provides a valuable tool for researchers and drug development professionals. This method offers high sensitivity, specificity, and a non-radioactive format for the quantification of this important lipid mediator. Careful optimization of the assay protocol and thorough validation of its performance are essential for obtaining reliable and reproducible results. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of a 14,15-DHET fluoroimmunoassay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 14(15)-Epoxyeicosatrienoic Acid (14(15)-EpETE) in Cancer Cell Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(15)-Epoxyeicosatrienoic acid (14(15)-EpETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1] Its role in cancer biology is complex and multifaceted, exhibiting both pro- and anti-apoptotic effects depending on the cellular context, cancer type, and the presence of other stimuli.[2][3] This document provides detailed application notes and protocols for studying the effects of this compound on cancer cell apoptosis, summarizing key quantitative data and outlining relevant experimental methodologies.
The dual nature of this compound's influence on apoptosis presents a significant area of investigation. In some cancer models, it promotes cell proliferation and survival by activating pro-survival signaling pathways such as the EGFR/PI3K/Akt cascade.[2][4] Conversely, evidence also suggests that modulation of the this compound pathway and its interaction with receptors like PPARγ can be explored for pro-apoptotic therapeutic strategies. Understanding these context-dependent actions is crucial for the development of novel cancer therapies.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on cancer cells.
Table 1: Effect of this compound on Cell Cycle Distribution in Tca-8113 Human Carcinoma Cells
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 70.35 | 18.21 | 11.44 |
| Vehicle | 69.88 | 18.67 | 11.45 |
| 14,15-EET (100 nM) | 52.92 | 29.03 | 18.05 |
| 14,15-EET + GW9662 (PPARγ antagonist) | 65.11 | 20.15 | 14.74 |
Data from a study demonstrating the pro-proliferative effect of this compound on Tca-8113 cells, an effect that is partially reversed by a PPARγ antagonist.
Table 2: Effect of EETs on Arsenic Trioxide (ATO)-Induced Reactive Oxygen Species (ROS) Production in Tca-8113 Cells
| Treatment Group | Relative ROS Level |
| Control | Baseline |
| ATO (10 µM) | Significant Increase |
| 8,9-EET (100 nM) + ATO | Significantly Lower than ATO alone |
| 11,12-EET (100 nM) + ATO | Significantly Lower than ATO alone |
| 14,15-EET (100 nM) + ATO | Significantly Lower than ATO alone |
This data highlights the anti-apoptotic potential of this compound through its ability to mitigate oxidative stress induced by a chemotherapeutic agent.
Signaling Pathways
The contradictory effects of this compound on cancer cell apoptosis are governed by the activation of distinct signaling pathways.
Anti-Apoptotic / Pro-Survival Signaling
In many cancer cell types, this compound promotes survival and inhibits apoptosis primarily through the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/Akt and ERK signaling cascades.
Context-Dependent PPARγ Signaling
The interaction of this compound with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) adds another layer of complexity. While some studies show that this compound can activate PPARγ, leading to proliferative effects in certain cancer cells, the activation of PPARγ by other ligands is often associated with anti-tumor and pro-apoptotic outcomes. This suggests a highly context-dependent role for PPARγ in mediating the effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays).
-
Measurement: Measure the signal (absorbance at 405 nm for colorimetric or fluorescence at Ex/Em = 380/460 nm for fluorometric) using a plate reader. The signal is proportional to the caspase-3 activity.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and related signaling pathways.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The study of this compound in cancer cell apoptosis is a promising field with significant therapeutic implications. The dual functionality of this lipid mediator underscores the importance of a context-specific approach in research. The protocols and data presented here provide a framework for investigating the intricate role of this compound in cancer, with the ultimate goal of leveraging this knowledge for the development of novel anti-cancer strategies. Researchers are encouraged to adapt and optimize these methodologies for their specific experimental systems to further elucidate the complex signaling networks governed by this compound.
References
- 1. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic Acids Attenuate Reactive Oxygen Species Level, Mitochondrial Dysfunction, Caspase Activation, and Apoptosis in Carcinoma Cells Treated with Arsenic Trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14(15)-EpETE Calcium Flux Assay in PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(15)-Epoxyeicosatrienoic acid (14,15-EpETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1][2] As a member of the epoxyeicosatrienoic acids (EETs) family, 14(15)-EpETE functions as a signaling molecule in various physiological processes, including vasodilation and anti-inflammatory responses.[1][2][3] Emerging evidence indicates that EETs can modulate intracellular calcium concentrations ([Ca2+]i), a critical second messenger involved in a myriad of cellular functions. This document provides a detailed experimental protocol for conducting a calcium flux assay in PC12 cells upon stimulation with this compound, a valuable tool for studying its effects on neuronal cell signaling and for screening potential therapeutic compounds that target this pathway.
PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a widely used model system in neurobiological research due to their ability to differentiate into neuron-like cells. Understanding the calcium signaling mechanisms in these cells is crucial for elucidating the roles of signaling molecules like this compound in neuronal function.
Signaling Pathway of this compound-Induced Calcium Influx
The precise signaling cascade initiated by this compound leading to an increase in intracellular calcium is an active area of research. Current evidence, primarily from studies in vascular smooth muscle cells, suggests that this compound enhances the influx of extracellular Ca2+ through voltage-dependent L-type calcium channels. Additionally, there is evidence for the involvement of G-protein coupled receptors (GPCRs), such as GPR40, in mediating the effects of EETs on intracellular calcium levels. The pathway may also involve activation of protein kinase A (PKA). The following diagram illustrates a potential signaling pathway for this compound-induced calcium influx.
Caption: Proposed signaling pathway for this compound-induced calcium influx.
Experimental Protocol: Calcium Flux Assay in PC12 Cells
This protocol details the steps for measuring changes in intracellular calcium in PC12 cells in response to this compound using a fluorescent calcium indicator.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| PC12 Cells | ATCC | CRL-1721 | Liquid Nitrogen |
| F-12K Medium | ATCC | 30-2004 | 4°C |
| Horse Serum | Gibco | 26050088 | -20°C |
| Fetal Bovine Serum | Gibco | 10437028 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| This compound | Cayman Chemical | 50651 | -80°C |
| Fluo-8 AM | Abcam | ab142773 | -20°C |
| Pluronic F-127 | Invitrogen | P3000MP | Room Temperature |
| Ionomycin | Sigma-Aldrich | I9657 | -20°C |
| EGTA | Sigma-Aldrich | E3889 | Room Temperature |
| Hank's Balanced Salt Solution (HBSS) | Gibco | 14025092 | 4°C |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Black-walled, clear-bottom 96-well plates | Corning | 3603 | Room Temperature |
Experimental Workflow
Caption: Workflow for the this compound calcium flux assay in PC12 cells.
Detailed Method
1. Cell Culture and Plating:
-
Culture PC12 cells in F-12K medium supplemented with 10% horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed PC12 cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in ethanol or DMSO. Store at -80°C. Further dilute in HBSS to the desired final concentrations just before use.
-
Fluo-8 AM Loading Solution: Prepare a 2X working solution of Fluo-8 AM in HBSS containing 0.04% Pluronic F-127. For example, add 20 µL of a 2-5 mM Fluo-8 AM stock solution in DMSO and 20 µL of 10% Pluronic F-127 to 10 mL of HBSS.
-
Ionomycin (Positive Control): Prepare a 10 µM working solution in HBSS from a 1 mM stock in DMSO.
-
EGTA (Negative Control): Prepare a 10 mM working solution in HBSS.
3. Dye Loading:
-
Gently remove the culture medium from the wells.
-
Add 100 µL of the 2X Fluo-8 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, remove the loading solution and wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS to each well.
4. Calcium Flux Measurement:
-
Place the 96-well plate into a fluorescence microplate reader equipped with an automated injection system.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the desired concentration of this compound (e.g., 20 µL of a 6X stock to achieve a 1X final concentration) and continue recording the fluorescence signal for at least 2-5 minutes to capture the peak response and subsequent decline.
-
For the positive control, inject ionomycin to elicit a maximal calcium response.
-
For the negative control, inject EGTA to chelate extracellular calcium and confirm the signal is dependent on calcium influx.
Data Analysis and Presentation
The change in intracellular calcium is typically expressed as a ratio of the fluorescence intensity (F) to the initial baseline fluorescence (F0). The peak F/F0 value is used to determine the magnitude of the calcium response.
Example Data Table:
| Treatment | Concentration | Peak Fluorescence (F/F0) |
| Vehicle (DMSO) | 0.1% | 1.05 ± 0.05 |
| This compound | 100 nM | 1.50 ± 0.10 |
| This compound | 1 µM | 2.20 ± 0.15 |
| This compound | 10 µM | 2.80 ± 0.20 |
| Ionomycin | 1 µM | 4.50 ± 0.30 |
| This compound (10 µM) + EGTA (2 mM) | - | 1.10 ± 0.08 |
Data are represented as mean ± standard deviation.
Troubleshooting and Considerations
-
Cell Health: Ensure PC12 cells are healthy and not over-confluent, as this can affect their response to stimuli.
-
Dye Loading: The optimal concentration of Fluo-8 AM and loading time may need to be determined empirically for your specific experimental conditions. Inadequate loading can result in a low signal-to-noise ratio.
-
Agonist Concentration: The concentration range for this compound should be optimized. A dose-response curve is recommended to determine the EC50.
-
Controls: The inclusion of positive (ionomycin) and negative (vehicle, EGTA) controls is essential for data interpretation.
-
Instrumentation: Ensure the plate reader is configured correctly for kinetic reading and that the injection does not introduce air bubbles.
By following this detailed protocol, researchers can effectively investigate the impact of this compound on calcium signaling in PC12 cells, contributing to a better understanding of its role in neuronal function and providing a platform for drug discovery efforts.
References
Application Notes and Protocols for Semi-Automated LC/MS/MS Analysis of 14(15)-EpETE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the high-throughput quantification of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE), also known as 14,15-EET, using a semi-automated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method. This compound is a bioactive lipid mediator derived from arachidonic acid via the cytochrome P450 (CYP) epoxygenase pathway.[1] It plays crucial roles in various physiological processes, including vasodilation and anti-inflammation, making it a key target in drug development.[1][2]
Biological Significance and Signaling Pathways
This compound is an endogenous signaling molecule with diverse biological effects, including vasodilation, anti-inflammatory actions, and cardioprotection.[3] Its biological activity is primarily terminated through conversion to the less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the soluble epoxide hydrolase (sEH).[3] Consequently, sEH is a significant therapeutic target for enhancing the beneficial effects of this compound.
The signaling mechanisms of this compound are complex and involve multiple pathways. It has been shown to activate G-protein coupled receptors (GPCRs), leading to the activation of Gαs, induction of cAMP, and subsequent protein kinase A (PKA) signaling. Additionally, this compound can activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. Other implicated pathways include the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.
Experimental Protocols
This protocol outlines a semi-automated, high-throughput method for the quantification of this compound in human plasma, adapted for a 96-well plate format.
Sample Preparation: Liquid-Liquid Extraction
-
Sample Thawing and Internal Standard Spiking:
-
Thaw human plasma samples on ice.
-
In a 96-well plate, add 100 µL of plasma to each well.
-
Spike each sample with a deuterated internal standard (e.g., 14,15-EET-d11) to a final concentration of 10 ng/mL.
-
-
Protein Precipitation and Extraction:
-
Add 200 µL of ice-cold acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 1 minute.
-
Add 500 µL of ethyl acetate for liquid-liquid extraction.
-
Vortex the plate for 2 minutes.
-
-
Phase Separation and Collection:
-
Centrifuge the 96-well plate at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new 96-well plate.
-
-
Drying and Reconstitution:
-
Evaporate the solvent in the collection plate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water-acetonitrile-formic acid [63:37:0.02; v/v/v]).
-
LC/MS/MS Analysis
The chromatographic separation is performed using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.
Table 1: LC/MS/MS Instrumentation and Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5.0 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Drying Gas Temp. | 230°C |
| Nebulizer Pressure | 30 psi |
| Capillary Voltage | 4500 V |
Table 2: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 319.2 | 219.2 |
| This compound-d11 | 330.2 | 229.2 |
Note: The specific MRM transitions should be optimized for the instrument in use.
Data Presentation and Quantitative Performance
A semi-automated and relatively high-throughput assay in a 96-well plate format has been developed and validated for the simultaneous quantitation of 14,15-EET and its metabolite 14,15-DHET in human plasma. The method demonstrates good precision and accuracy, making it well-suited for the analysis of clinical samples with a turnaround of approximately 200 samples per day.
Table 3: Summary of Quantitative Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 50 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL for EETs | |
| Intra-assay Variation | 1.6 - 13.2% | |
| Inter-assay Variation | 1.6 - 13.2% | |
| Recovery | 70 - 120% |
Note: These values are representative and may vary depending on the specific laboratory conditions and instrumentation.
Conclusion
This semi-automated LC/MS/MS method provides a robust and high-throughput platform for the quantitative analysis of this compound in biological matrices. The detailed protocol and established performance characteristics make it a valuable tool for researchers and drug development professionals investigating the role of the CYP epoxygenase pathway in health and disease. The provided signaling pathway diagrams offer a visual guide to the complex biological functions of this compound, aiding in the interpretation of quantitative findings.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of 14(15)-EpETE in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 14(15)-epoxyeicosatetraenoic acid (14(15)-EpETE) in biological samples for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in biological samples?
A1: this compound is a bioactive lipid mediator, an epoxyeicosanoid, synthesized from eicosapentaenoic acid (EPA) by cytochrome P450 (CYP) enzymes. It possesses various biological activities, including anti-inflammatory effects. The primary challenge in its analysis is its rapid in-vivo and ex-vivo hydrolysis by the enzyme soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatetraenoic acid (14,15-DHET). This rapid degradation can lead to an underestimation of its true endogenous levels, making accurate quantification difficult.
Q2: How can I prevent the degradation of this compound during sample collection and processing?
A2: To prevent degradation, it is crucial to inhibit the activity of soluble epoxide hydrolase (sEH) immediately upon sample collection. This is achieved by adding a specific sEH inhibitor to the collection tubes. Additionally, keeping the samples on ice and processing them as quickly as possible is essential. For long-term storage, samples should be kept at -80°C to minimize both enzymatic and non-enzymatic degradation[1].
Q3: What are the recommended sEH inhibitors and at what concentration should they be used?
A3: Several potent and selective sEH inhibitors are available. A commonly used inhibitor is 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) or its more soluble derivatives. The optimal concentration of the inhibitor should be determined based on the specific inhibitor and the biological matrix, but a final concentration in the low nanomolar to micromolar range is typically effective. It is recommended to consult the manufacturer's guidelines and relevant literature for the specific inhibitor being used.
Q4: What is the best method for extracting this compound from biological samples like plasma or tissue?
A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be used for the extraction of this compound. SPE is often preferred as it can provide a cleaner extract by effectively removing interfering substances like phospholipids, which is particularly beneficial for improving the detection of low-level eicosanoids[2][3]. A detailed protocol for SPE is provided in the Experimental Protocols section.
Q5: What is the most suitable analytical technique for the quantification of this compound?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other eicosanoids. This technique allows for the separation of this compound from its isomers and its metabolite, 14,15-DHET, ensuring accurate measurement[4][5].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound | - Degradation during sample handling: Inefficient inhibition of sEH. - Inefficient extraction: Incorrect choice of extraction solvent or SPE cartridge, or improper pH. - Instrumental issues: Low sensitivity of the mass spectrometer. | - Optimize sEH inhibition: Ensure immediate addition of a potent sEH inhibitor at an appropriate concentration upon sample collection. Keep samples on ice at all times. - Optimize extraction protocol: Evaluate different extraction solvents or SPE sorbents. Ensure the pH of the sample is optimized for the retention of this compound on the SPE column. Collect and analyze all fractions (flow-through, wash, and elution) to identify where the analyte is being lost. - Check instrument performance: Verify the sensitivity of the LC-MS/MS system using a pure standard of this compound. |
| High variability between replicate samples | - Inconsistent sample collection or processing: Variation in the time between collection and processing, or inconsistent addition of sEH inhibitor. - Inconsistent extraction procedure: Variations in solvent volumes, mixing times, or elution from the SPE cartridge. | - Standardize sample handling: Establish a strict and consistent protocol for sample collection, including the precise timing of inhibitor addition and processing steps. - Standardize extraction: Use calibrated pipettes and ensure consistent execution of each step of the extraction protocol. Consider using an automated extraction system for high-throughput analysis. |
| High background or interfering peaks in the chromatogram | - Matrix effects: Co-elution of other lipids or endogenous compounds that suppress or enhance the ionization of this compound. - Contamination: Introduction of contaminants from collection tubes, solvents, or labware. | - Improve sample cleanup: Utilize a more selective SPE protocol or a two-step extraction process. Optimize the chromatographic separation to resolve this compound from interfering compounds. - Use high-purity reagents and clean labware: Use LC-MS grade solvents and pre-screen all collection tubes and labware for potential contaminants. |
| Low recovery of the internal standard | - Degradation of the internal standard: If a deuterated this compound is used as an internal standard, it can also be susceptible to degradation. - Errors in addition of the internal standard: Inaccurate pipetting of the internal standard solution. | - Add internal standard just before extraction: To minimize its degradation, add the internal standard to the sample immediately before the extraction process. - Verify pipetting accuracy: Regularly calibrate pipettes used for adding the internal standard. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation for this compound Analysis
-
Preparation: Pre-label EDTA-containing blood collection tubes. Prepare a stock solution of a suitable sEH inhibitor (e.g., AUDA) in an appropriate solvent (e.g., DMSO).
-
Inhibitor Addition: Immediately before blood collection, add the sEH inhibitor stock solution to the collection tube to achieve the desired final concentration upon filling with blood. Gently mix.
-
Blood Collection: Collect the blood sample directly into the prepared tube.
-
Mixing and Cooling: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and inhibitor. Immediately place the tube on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting and Storage: Carefully collect the plasma supernatant, avoiding the buffy coat and red blood cells. Aliquot the plasma into pre-labeled cryovials and immediately snap-freeze in liquid nitrogen.
-
Long-term Storage: Store the plasma aliquots at -80°C until analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Sample Thawing: Thaw the plasma samples on ice.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard for this compound to the plasma sample and vortex briefly.
-
Protein Precipitation and Acidification: Add four volumes of ice-cold methanol containing an antioxidant like butylated hydroxytoluene (BHT) to the plasma sample. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and acidify with 1% formic acid to a pH of ~3-4.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and other lipids with 3 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 3: LC-MS/MS Parameters for this compound Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v).
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.
-
MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound and its deuterated internal standard should be optimized by infusing pure standards. A common transition for this compound is m/z 319 -> 167.
Signaling Pathways and Workflows
This compound Metabolic Pathway
The following diagram illustrates the enzymatic conversion of EPA to this compound and its subsequent hydrolysis to 14,15-DHET by soluble epoxide hydrolase.
Caption: Metabolic pathway of this compound from EPA and its hydrolysis by sEH.
Experimental Workflow for this compound Analysis
This diagram outlines the key steps in the analytical workflow for measuring this compound in biological samples.
Caption: A streamlined workflow for the analysis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of 14(15)-EpETE Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 14(15)-Epoxyeicosatetraenoic acid (14(15)-EpETE) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and specific issues encountered during the experimental workflow for this compound quantification.
Q1: What are the primary challenges in accurately quantifying this compound isomers?
A1: The accurate quantification of this compound isomers is challenging due to several factors:
-
Chemical Instability: The epoxide group in this compound is susceptible to hydrolysis to the less biologically active 14,15-dihydroxyeicosatetraenoic acid (14,15-DHET), especially under acidic conditions.[1] They are also prone to auto-oxidation.
-
Isomeric Complexity: this compound exists as a pair of enantiomers, (14R,15S)-EpETE and (14S,15R)-EpETE. These stereoisomers can have different biological activities and are difficult to separate using standard chromatographic techniques, often requiring specialized chiral columns.[2][3]
-
Low Endogenous Concentrations: this compound is present at very low levels (in the pM to nM range) in biological fluids and tissues, requiring highly sensitive analytical methods for detection and quantification.[4]
-
Rapid Metabolism: In vivo, this compound is rapidly metabolized by soluble epoxide hydrolase (sEH) to 14,15-DHET.[2] This necessitates immediate sample processing and the use of sEH inhibitors to obtain accurate measurements of the parent epoxide.
-
Matrix Effects: Biological samples are complex matrices that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.
Q2: My this compound recovery is low after sample extraction. What are the possible causes and solutions?
A2: Low recovery of this compound can be attributed to several factors during sample preparation. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps & Solutions |
| Degradation during storage/handling | Ensure samples are collected in the presence of antioxidants (e.g., butylated hydroxytoluene - BHT) and sEH inhibitors. Snap-freeze samples in liquid nitrogen immediately after collection and store at -80°C until analysis. |
| Inefficient extraction method | Both liquid-liquid extraction (LLE) with solvents like ethyl acetate and solid-phase extraction (SPE) with C18 cartridges are commonly used. Optimize the extraction solvent and pH. For SPE, ensure proper conditioning and washing of the cartridge to prevent premature elution of the analyte. |
| Hydrolysis to 14,15-DHET | Avoid acidic conditions during extraction and storage. Maintain a neutral or slightly basic pH whenever possible. |
| Adsorption to labware | Use silanized glassware or polypropylene tubes to minimize non-specific binding of these lipophilic molecules. |
| Incomplete elution from SPE cartridge | Ensure the elution solvent is strong enough to desorb this compound from the stationary phase. Methanol or ethyl acetate are commonly used. Optimize the elution volume. |
Q3: I am having difficulty separating the this compound regioisomers and enantiomers. What chromatographic strategies can I employ?
A3: Separating the various isomers of EpETEs is crucial for accurate quantification and understanding their distinct biological roles.
-
Regioisomer Separation: Reverse-phase liquid chromatography (LC) using a C18 column is typically effective for separating the four main regioisomers of EpETrE (5,6-, 8,9-, 11,12-, and 14,15-EpETrE). Optimization of the mobile phase gradient (e.g., acetonitrile/water with a formic acid modifier) is key to achieving good resolution.
-
Enantiomer Separation: The separation of this compound enantiomers requires chiral chromatography. This can be achieved using a chiral stationary phase (CSP) column, such as those based on cellulose or amylose derivatives (e.g., Chiralcel OB or OD). The mobile phase for chiral separations often consists of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol.
Q4: I am observing significant ion suppression in my LC-MS/MS analysis of this compound. How can I mitigate this?
A4: Ion suppression is a common issue in LC-MS/MS analysis of complex biological samples and can lead to inaccurate quantification.
| Mitigation Strategy | Description |
| Improve Sample Cleanup | Utilize more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components such as phospholipids. |
| Optimize Chromatography | Adjust the LC gradient to achieve better separation of this compound from co-eluting matrix components that may be causing ion suppression. |
| Use a Stable Isotope-Labeled Internal Standard | A deuterated internal standard for this compound will co-elute with the analyte and experience similar ion suppression, allowing for accurate correction during data analysis. |
| Dilute the Sample | Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing ion suppression. However, ensure that the analyte concentration remains above the limit of quantification. |
| Modify MS Source Parameters | Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow rates, and temperature to enhance the ionization of this compound relative to interfering species. |
| Change Ionization Mode | If analyzing in negative ion mode, consider switching to positive ion mode (or vice-versa) if the interfering species are less efficiently ionized in the alternative mode. |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in various human biological samples. It is important to note that concentrations can vary significantly based on the patient population, sample handling, and analytical methodology.
| Biological Matrix | Analyte | Reported Concentration | Analytical Method | Reference |
| Human Plasma | 14,15-EET | 10.7 ng/mL | UPLC-MS/MS | |
| Human Plasma | 14,15-trans-EET | 1.7 ng/mL | UPLC-MS/MS | |
| Human Breast Cancer Tissue | 14,15-EET | 4145.9 ng/mg protein (median) | ELISA | |
| Adjacent Noncancerous Breast Tissue | 14,15-EET | 1634.4 ng/mg protein (median) | ELISA | |
| Human Plasma (Healthy Controls) | 14,15-DHET | 1.65 ± 1.54 ng/mL | ELISA | |
| Human Plasma (CHD Patients) | 14,15-DHET | 2.53 ± 1.60 ng/mL | ELISA |
*14,15-DHET is the stable metabolite of 14,15-EpETE and is often measured as a surrogate marker.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment: To 1 mL of plasma, add an antioxidant (e.g., 10 µL of 0.2 mg/mL BHT in methanol) and a soluble epoxide hydrolase inhibitor (e.g., 10 µL of 10 µM AUDA). Add a deuterated internal standard for this compound.
-
Protein Precipitation: Add 2 mL of ice-cold methanol, vortex for 30 seconds, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 2 mL of methanol or ethyl acetate into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is an example of a typical LC-MS/MS method. Specific parameters will need to be optimized for the instrument used.
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 319.2 -> Product ion (m/z) 219.2
-
d11-14(15)-EpETE (Internal Standard): Precursor ion (m/z) 330.2 -> Product ion (m/z) 229.2
-
-
MS Parameters: Optimize source temperature, gas flows, capillary voltage, and collision energy for maximum sensitivity.
Visualizations
Signaling Pathways of this compound
This compound exerts its biological effects through various signaling pathways, often initiated by interaction with G-protein coupled receptors (GPCRs). This can lead to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). Additionally, this compound has been shown to activate other important signaling cascades, including the PI3K/Akt and ERK pathways.
Caption: Signaling pathways activated by this compound.
Experimental Workflow for this compound Quantification
The accurate quantification of this compound from biological samples involves a multi-step workflow, from sample collection and preparation to instrumental analysis and data processing.
Caption: Experimental workflow for this compound quantification.
Logical Relationship of Troubleshooting Ion Suppression
This diagram illustrates the logical steps to consider when troubleshooting ion suppression in the LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for ion suppression.
References
- 1. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. The Gut Microbial Lipid Metabolite this compound Inhibits Substance P Release by Targeting GCG/PKA Signaling to Relieve Cisplatin-Induced Nausea and Vomiting in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Liquid-Liquid Extraction of 14(15)-EpETE from Plasma
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the liquid-liquid extraction (LLE) of 14(15)-epoxyeicosatetraenoic acid (14(15)-EpETE) from plasma samples. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible quantification of this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps to consider before this compound extraction?
A1: Proper sample handling is crucial to prevent the degradation of this compound. Key considerations include:
-
Anticoagulant Selection: Use EDTA-containing tubes for plasma collection to chelate divalent cations and inhibit enzymatic activity.
-
Temperature Control: Process blood samples on ice and centrifuge at low temperatures (e.g., 4°C) to minimize enzymatic degradation.
-
Prompt Processing: Separate plasma from blood cells as soon as possible. Delays can lead to changes in the lipid profile.
-
Storage: If not analyzed immediately, store plasma samples at -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles, which can lead to the formation of eicosanoids.
-
Addition of Inhibitors: Consider adding antioxidants like butylated hydroxytoluene (BHT) or enzyme inhibitors during sample collection to prevent exogenous formation of eicosanoids.
Q2: Which LLE solvent system is best for extracting this compound from plasma?
A2: The choice of solvent depends on the specific requirements of your analysis. Here's a comparison of commonly used solvents:
-
Ethyl Acetate: This is a widely used solvent for the extraction of eicosanoids, including this compound, from plasma. It offers good recovery and is compatible with subsequent analysis by LC-MS/MS.[1]
-
Chloroform/Methanol (Folch and Bligh & Dyer Methods): These traditional methods are effective for a broad range of lipids. The Folch method, with its higher solvent-to-sample ratio, generally provides higher recovery for total lipids compared to the Bligh & Dyer method, especially in samples with high lipid content. However, chloroform is a toxic solvent, and these methods can be more labor-intensive.
-
Methyl-tert-butyl ether (MTBE)/Methanol (Matyash Method): This system is a less toxic alternative to chloroform-based methods. The lipid-containing organic phase is the upper layer, which simplifies its collection and reduces the risk of contamination from the protein interface.
Q3: How does pH affect the extraction efficiency of this compound?
A3: this compound is a carboxylic acid, and its charge state is pH-dependent. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous plasma sample should be acidified to below the pKa of this compound (which is acidic) before extraction. This protonation increases its partitioning into the organic solvent, thereby improving extraction recovery. However, highly acidic conditions should be avoided as they can lead to the degradation of the epoxide.
Q4: How can I prevent the hydrolysis of this compound to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) during sample preparation?
A4: The hydrolysis of this compound to its less active diol, 14,15-DHET, is primarily catalyzed by soluble epoxide hydrolase (sEH) present in plasma. To minimize this conversion:
-
Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice to reduce enzyme activity.
-
Use of sEH Inhibitors: While not always necessary for routine analysis if samples are handled properly, the addition of a specific sEH inhibitor can be considered for studies where minimal conversion is critical.
-
Immediate Protein Precipitation: The addition of organic solvents like methanol or ethanol at the beginning of the extraction process denatures proteins, including sEH, effectively stopping enzymatic activity.
Q5: Should I use an internal standard for this compound quantification?
A5: Yes, using a stable isotope-labeled internal standard is highly recommended for accurate quantification. A deuterated analog, such as 14,15-EET-d11, is ideal. The internal standard should be added to the plasma sample before the extraction process to account for any analyte loss during sample preparation and for variations in instrument response.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery of this compound | 1. Incomplete extraction due to incorrect solvent polarity or volume. 2. Suboptimal pH of the plasma sample. 3. Degradation of this compound during extraction. 4. Inefficient phase separation. | 1. Ensure the solvent-to-sample ratio is adequate (e.g., 5:1 solvent to plasma). Consider a more polar solvent if using a highly nonpolar one. 2. Acidify the plasma sample to a pH below the pKa of this compound before adding the organic solvent. 3. Work on ice, minimize extraction time, and consider adding an antioxidant like BHT to the extraction solvent. 4. Centrifuge at a sufficient speed and for an adequate duration to achieve a clear separation of the aqueous and organic layers. |
| High Variability Between Replicates | 1. Inconsistent sample handling and processing. 2. Inaccurate pipetting of small volumes. 3. Incomplete solvent evaporation and reconstitution. | 1. Standardize all steps of the protocol, including incubation times and temperatures. 2. Use calibrated pipettes and ensure proper technique, especially when adding the internal standard. 3. Ensure the organic extract is completely dried down before reconstitution. Vortex thoroughly to ensure the analyte is fully redissolved in the reconstitution solvent. |
| Presence of Interfering Peaks in Chromatogram | 1. Co-extraction of other plasma components. 2. Contamination from plasticware or solvents. | 1. Optimize the washing steps in your extraction protocol. Consider a solid-phase extraction (SPE) cleanup step after LLE if interference is significant. 2. Use high-purity, LC-MS grade solvents and pre-screen all plasticware for potential leachables. |
| High Levels of 14,15-DHET Detected | 1. Enzymatic hydrolysis of this compound by soluble epoxide hydrolase (sEH). 2. Acid-catalyzed hydrolysis during extraction. | 1. Ensure rapid sample processing at low temperatures. Immediately add a protein-precipitating solvent like methanol. 2. Avoid using strong acids for pH adjustment. Use a milder acid and only adjust to the necessary pH. |
Quantitative Data Summary
Table 1: Comparison of Recovery for Different Lipid Extraction Methods from Plasma
| Extraction Method | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Ethyl Acetate LLE | Good (Specific data for this compound not widely published, but generally effective for eicosanoids) | Simple, effective for eicosanoids, compatible with LC-MS.[1] | May have lower recovery for broader lipid classes compared to biphasic methods. |
| Folch (Chloroform:Methanol) | 86% (for general lipids) | High recovery for a broad range of lipids. | Uses toxic chloroform, more labor-intensive. |
| Bligh & Dyer (Chloroform:Methanol) | Varies with lipid content; can be lower than Folch for high-lipid samples. | Faster than Folch, uses less solvent. | Uses toxic chloroform, potentially lower recovery than Folch. |
| Matyash (MTBE:Methanol) | 73% (for general lipids) | Less toxic than chloroform, upper organic phase is easier to collect. | May have lower recovery for some lipid classes compared to Folch. |
Note: Recovery percentages for Folch, Bligh & Dyer, and Matyash methods are for general lipid classes and may not be specific to this compound. The actual recovery of this compound can be determined by spiking a known amount of the standard into a blank plasma matrix and calculating the percentage recovered after extraction.
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction of this compound from Human Plasma
This protocol is based on a validated method using ethyl acetate for the extraction of this compound and its metabolite 14,15-DHET.[1]
Materials:
-
Human plasma (collected in EDTA tubes)
-
This compound standard
-
Deuterated internal standard (e.g., 14,15-EET-d11)
-
Ethyl acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the deuterated internal standard at a known concentration.
-
Protein Precipitation and Acidification: Add 200 µL of cold methanol containing 0.1% formic acid to the plasma sample. The formic acid helps to acidify the sample and improve the extraction of the acidic analyte. Vortex for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the tube.
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper organic layer (ethyl acetate) and the lower aqueous/protein layer.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the protein pellet at the interface.
-
Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., methanol/water mixture). Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Liquid-liquid extraction workflow for this compound from plasma.
Caption: Troubleshooting decision tree for emulsion formation during LLE.
Caption: Simplified metabolic pathway of this compound.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 14(15)-EpETE
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenate).[1] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[2] For lipid mediators like this compound, which are often present at low concentrations, matrix effects from abundant phospholipids and other lipids can be particularly problematic.[3]
Q2: How can I quantify the extent of matrix effects in my this compound assay?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract with a known amount of analyte added) to the peak area of the analyte in a neat solution at the same concentration.[2] A value of 100% indicates no matrix effect, less than 100% signifies ion suppression, and greater than 100% indicates ion enhancement. The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for these effects.[4]
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The choice of sample preparation is critical. While protein precipitation (PPT) is simple, it is often the least effective at removing interfering matrix components. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts. For eicosanoids, a class of molecules that includes this compound, SPE is often preferred for its selectivity and ability to remove a significant portion of the matrix, particularly phospholipids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Lower the mobile phase pH to protonate residual silanols on the column. Consider using a column with high-purity silica or a different stationary phase. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. The use of a guard column is recommended. |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Issue 2: Low Signal Intensity or Complete Signal Loss
| Potential Cause | Troubleshooting Steps |
| Significant Ion Suppression | Optimize the sample preparation method to remove more matrix components (see Data Presentation section). Modify the chromatographic gradient to separate this compound from co-eluting interferences. |
| Analyte Degradation | This compound is an epoxide and can be susceptible to hydrolysis. Ensure samples are processed promptly and stored at low temperatures. The use of antioxidants during sample preparation may be beneficial. |
| Instrument Contamination | Clean the ion source. Check for and resolve any leaks in the LC system. |
| Incorrect MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other MS parameters for this compound and its internal standard. |
Issue 3: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Carryover | Implement a robust needle wash protocol in the autosampler method, using a strong organic solvent. Inject blank samples between high-concentration samples to assess for carryover. |
| Matrix Interferences | Improve sample cleanup to remove a broader range of interfering compounds. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the performance of different sample preparation methods for the analysis of eicosanoids, providing a guide for selecting a suitable method for this compound.
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Throughput | Reference |
| Protein Precipitation (PPT) | Moderate to High | Low | High | |
| Liquid-Liquid Extraction (LLE) | Variable (analyte dependent) | Moderate to High | Low to Moderate | |
| Solid-Phase Extraction (SPE) | High | High | Moderate |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted for the extraction of eicosanoids from a biological matrix.
-
Sample Pre-treatment: To 1 mL of plasma, add an antioxidant (e.g., butylated hydroxytoluene) and a stable isotope-labeled internal standard for this compound.
-
Protein Precipitation: Add 3 mL of cold methanol, vortex for 30 seconds, and centrifuge at 4°C to pellet the precipitated proteins.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water, and finally 5 mL of hexane to remove nonpolar lipids.
-
Elution: Elute the this compound with 5 mL of ethyl acetate.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general method for the extraction of lipids.
-
Sample Preparation: To 1 mL of plasma, add an antioxidant and a stable isotope-labeled internal standard.
-
Extraction: Add 3 mL of a 1:1 (v/v) mixture of chloroform and methanol. Vortex thoroughly for 2 minutes.
-
Phase Separation: Add 1 mL of water to induce phase separation. Vortex for 1 minute and then centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic layer containing the lipids.
-
Dry Down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the sample in the initial mobile phase.
Visualizations
Signaling Pathway of this compound
Caption: Biosynthesis, metabolism, and major signaling pathways of this compound.
Experimental Workflow for Overcoming Matrix Effects
Caption: A systematic workflow for LC-MS/MS analysis with integrated troubleshooting.
Logical Relationship for Troubleshooting Ion Suppression
Caption: Decision tree for addressing ion suppression in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate internal standards for 14(15)-EpETE quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate internal standards and troubleshooting the quantification of 14(15)-Epoxyeicosatetraenoic acid (14(15)-EpETE) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d8. However, a commercially available deuterated standard specifically for this compound is not readily found. A widely accepted alternative is a deuterated analog of a closely related compound, such as (±)14(15)-EET-d11, which is commercially available. This internal standard closely mimics the chemical and physical properties of this compound during sample extraction, chromatography, and ionization, thus providing reliable quantification.
Q2: Where can I purchase standards for this compound and its recommended internal standard?
A2: Analytical standards for this compound and the deuterated internal standard for the related compound, (±)14(15)-EET-d11, can be purchased from suppliers like Cayman Chemical. It is crucial to obtain a certificate of analysis for each standard to ensure its purity and concentration.
Q3: What are the recommended storage conditions for this compound and its internal standard?
A3: Both this compound and its deuterated internal standard are susceptible to degradation. They should be stored at -20°C or lower in an organic solvent, such as ethanol, and protected from light and air to prevent oxidation and hydrolysis.[1] It is advisable to aliquot the standards upon receipt to minimize freeze-thaw cycles. For biological samples, immediate processing after collection is recommended. If storage is necessary, samples should be flash-frozen and stored at -80°C.
Q4: What are the key signaling pathways involving this compound?
A4: While research on this compound is ongoing, its signaling pathways are expected to be similar to the well-studied arachidonic acid-derived analog, 14,15-EET. These pathways include the activation of G-protein coupled receptors (GPCRs), leading to downstream effects through secondary messengers like cAMP. Key signaling cascades implicated include the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2] These pathways are involved in regulating cellular processes like proliferation, apoptosis, and inflammation.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Possible Cause: Column overload, improper mobile phase composition, or column degradation.
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: High concentrations of the analyte or matrix components can lead to peak distortion.
-
Optimize Mobile Phase: Ensure the pH and organic solvent composition are optimal for the analyte and column chemistry. For reversed-phase chromatography, a mobile phase containing a low concentration of a weak acid (e.g., 0.1% formic acid) can improve peak shape.
-
Check Column Health: A void at the column inlet or contamination can cause peak tailing. Try flushing the column or replacing it if the problem persists.[3]
-
Ensure Proper Equilibration: Insufficient column equilibration between injections can lead to inconsistent peak shapes. Ensure at least 10 column volumes of the initial mobile phase pass through the column before the next injection.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Inefficient ionization, matrix effects (ion suppression), or analyte degradation.
-
Troubleshooting Steps:
-
Optimize MS Parameters: Infuse a standard solution of this compound to optimize ionization source parameters (e.g., capillary voltage, gas flows, temperature).
-
Evaluate Matrix Effects: Prepare samples in a matrix-free solvent and compare the signal intensity to that of samples in the biological matrix. If ion suppression is significant, improve the sample cleanup procedure (see Issue 3).
-
Check for Analyte Degradation: Epoxy fatty acids are sensitive to acidic conditions and temperature. Ensure samples are kept cold and that the pH of the extraction solvent is appropriate. The use of antioxidants like butylated hydroxytoluene (BHT) during sample preparation can mitigate oxidation.
-
Consider Derivatization: Although more complex, derivatization of the carboxylic acid group can enhance ionization efficiency in some cases.
-
Issue 3: High Background Noise or Interferences
-
Possible Cause: Contamination from solvents, glassware, or the sample matrix itself.
-
Troubleshooting Steps:
-
Use High-Purity Solvents and Reagents: Ensure all solvents are LC-MS grade and reagents are of high purity to minimize background noise.
-
Thorough Sample Cleanup: Employ a robust sample preparation method like solid-phase extraction (SPE) to remove interfering substances such as phospholipids and other lipids from the biological matrix.
-
Clean the LC-MS System: If contamination is suspected, flush the LC system with appropriate cleaning solutions and clean the mass spectrometer's ion source.
-
Optimize Chromatographic Separation: Adjust the gradient to better separate this compound from co-eluting matrix components.
-
Issue 4: Inconsistent or Non-reproducible Results
-
Possible Cause: Variability in sample preparation, inconsistent internal standard addition, or instrument instability.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure consistent timing and technique for all sample preparation steps, especially the addition of the internal standard. The internal standard should be added at the very beginning of the sample preparation process to account for any analyte loss during extraction.
-
Verify Pipette Accuracy: Use calibrated pipettes for accurate addition of the internal standard and other reagents.
-
Monitor System Suitability: Inject a standard sample periodically throughout the analytical run to monitor the stability of the LC-MS system. Variations in retention time or peak area of the internal standard can indicate a problem.
-
Check for Analyte Stability in Autosampler: If samples are left in the autosampler for an extended period, degradation may occur. Evaluate the stability of this compound under the autosampler conditions.
-
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the quantification of this compound using a deuterated internal standard of a related compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 317.2 | 207.1 | -19 |
| (±)14(15)-EET-d11 (Internal Standard) | 330.3 | 218.2 | -20 |
Note: These values are starting points and should be optimized for your specific instrument and experimental conditions.[4]
Experimental Protocols
Detailed Methodology for this compound Quantification in Plasma
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Add Internal Standard: To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of (±)14(15)-EET-d11 in ethanol.
-
Acidify Sample: Add 10 µL of 1% acetic acid to the plasma sample.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.
-
Elute Analyte: Elute the this compound and internal standard with 1 mL of methyl formate.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: As listed in the quantitative data summary table.
Visualizations
Signaling Pathway of this compound (Hypothesized)
Caption: Hypothesized signaling pathways of this compound.
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
Logical Relationship for Internal Standard Selection
Caption: Logic for selecting an internal standard for this compound.
References
minimizing the hydrolysis of 14(15)-EpETE to 14,15-DHET during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the hydrolysis of 14(15)-epoxyeicosatetraenoic acid (14(15)-EpETE) to 14,15-dihydroxyeicosatetraenoic acid (14,15-DHET) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is hydrolysis of the epoxide group, leading to the formation of the less biologically active 14,15-DHET. This hydrolysis can be both chemical (acid or base-catalyzed) and enzymatic (mediated by soluble epoxide hydrolase, sEH).
Q2: What is soluble epoxide hydrolase (sEH) and how does it affect my samples?
A2: Soluble epoxide hydrolase (sEH) is an enzyme present in various tissues that rapidly metabolizes EpETEs to their corresponding DHETs.[1] If not inhibited, sEH activity in your biological sample can lead to significant ex vivo hydrolysis of this compound during sample collection and processing.
Q3: How does pH influence the stability of this compound?
A3: this compound is susceptible to both acid- and base-catalyzed hydrolysis. Acidic conditions (pH < 6) and alkaline conditions (pH > 8) can significantly increase the rate of non-enzymatic hydrolysis to 14,15-DHET. Therefore, maintaining a neutral pH (around 7.4) is crucial for preserving the integrity of this compound.
Q4: What are the best practices for sample collection to minimize hydrolysis?
A4: To minimize hydrolysis at the point of collection, it is recommended to:
-
Collect samples on ice and process them as quickly as possible.
-
Immediately add a cocktail of inhibitors to the collection tube. This should include an anticoagulant (e.g., EDTA), an antioxidant (e.g., butylated hydroxytoluene - BHT), and a soluble epoxide hydrolase (sEH) inhibitor.
-
Centrifuge samples at low temperatures (4°C) to separate plasma or serum.
-
Immediately freeze the resulting plasma, serum, or tissue samples at -80°C until analysis.
Q5: Can I use a standard solid-phase extraction (SPE) protocol for eicosanoids?
A5: Many standard eicosanoid SPE protocols involve an acidification step to protonate the carboxylic acid group for better retention on C18 columns. This acidic condition will promote the hydrolysis of this compound. It is crucial to use a modified SPE protocol that avoids acidic pH. Neutral or slightly basic wash and elution buffers are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of 14,15-DHET and low or undetectable levels of this compound in freshly processed samples. | Enzymatic hydrolysis by soluble epoxide hydrolase (sEH) during sample collection and handling. | 1. Add a potent sEH inhibitor (e.g., AUDA, TPPU) to your collection tubes before sample acquisition. 2. Keep samples on ice at all times and process them as quickly as possible. 3. Flash-freeze tissue samples in liquid nitrogen immediately after collection. |
| Gradual decrease in this compound levels and a corresponding increase in 14,15-DHET during sample extraction. | Acid-catalyzed hydrolysis during solid-phase extraction (SPE). | 1. Avoid acidification of the sample before loading onto the SPE cartridge. 2. Use a neutral pH loading buffer and wash steps. 3. Consider using a polymeric SPE sorbent that offers good retention of acidic analytes at neutral pH. |
| Low recovery of this compound from the SPE column. | Poor retention on the SPE sorbent at neutral pH. | 1. Ensure the SPE cartridge is properly conditioned. 2. Optimize the loading and wash conditions to ensure retention of this compound without co-eluting interferences. 3. Evaluate different SPE sorbent chemistries (e.g., mixed-mode or different polymeric phases). |
| Inconsistent results between replicate samples. | Variable sample handling time and temperature. | 1. Standardize the time between sample collection, processing, and freezing. 2. Ensure all samples are handled under identical temperature conditions (preferably on ice). 3. Prepare an inhibitor cocktail master mix to ensure consistent inhibitor concentrations across all samples. |
| Analyte degradation in the final extract prior to analysis. | Improper storage of the final extract. | 1. Reconstitute the final extract in a non-aqueous solvent (e.g., methanol or acetonitrile) if possible. 2. Store extracts at -80°C in amber vials to protect from light. 3. Analyze the samples as soon as possible after preparation. |
Data Presentation
Table 1: Factors Influencing the Hydrolysis of this compound
| Factor | Condition Promoting Hydrolysis | Condition Minimizing Hydrolysis |
| pH | Acidic (pH < 6) and Alkaline (pH > 8) | Neutral (pH ~7.4) |
| Temperature | Elevated temperatures | Low temperatures (on ice, 4°C) |
| Enzymes | Presence of active soluble epoxide hydrolase (sEH) | Inhibition of sEH with specific inhibitors (e.g., AUDA, TPPU) |
| Sample Handling | Prolonged processing time at room temperature | Rapid processing on ice |
| Extraction Method | Acidification steps in SPE protocols | Neutral pH extraction protocols |
| Storage | Storage at -20°C or in aqueous solutions | Storage at -80°C in organic solvents |
Table 2: Recommended sEH Inhibitors for Sample Stabilization
| Inhibitor | Abbreviation | Typical Working Concentration | Reference |
| 12-(3-Adamantan-1-yl-ureido)dodecanoic acid | AUDA | 10 µM | [2] |
| 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea | TPPU | 1 µM | [3] |
| N,N'-Dicyclohexylurea | DCU | 10 µM |
Experimental Protocols
Protocol 1: Sample Collection and Processing for Plasma
-
Prepare collection tubes (e.g., EDTA-coated) containing a pre-aliquoted inhibitor cocktail to achieve a final concentration of 10 µM sEH inhibitor (e.g., AUDA) and 0.2 mg/mL BHT upon blood collection.
-
Collect blood samples directly into the prepared tubes and gently invert to mix.
-
Immediately place the tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the plasma supernatant without disturbing the buffy coat.
-
Aliquot the plasma into cryovials and immediately flash-freeze in liquid nitrogen.
-
Store the plasma samples at -80°C until extraction.
Protocol 2: Neutral Solid-Phase Extraction (SPE) for this compound
This protocol is adapted from methods that avoid acidic conditions to preserve epoxide integrity.
-
Sample Preparation:
-
Thaw frozen plasma or tissue homogenate on ice.
-
Add an internal standard mix containing a deuterated analog of this compound.
-
Dilute the sample with a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) to reduce viscosity.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X).
-
Condition the cartridge with 1 column volume of methanol, followed by 1 column volume of water.
-
Equilibrate the cartridge with 1 column volume of neutral pH buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 column volume of water to remove salts and polar impurities.
-
Wash the cartridge with 1 column volume of a low percentage of organic solvent in water (e.g., 10% methanol in water) to remove more polar interferences.
-
-
Elution:
-
Elute the this compound and other lipids with 1-2 column volumes of methanol or acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., methanol/water for LC-MS).
-
Transfer to an autosampler vial for analysis.
-
Visualizations
Caption: Hydrolysis pathways of this compound to 14,15-DHET.
Caption: Recommended workflow for sample preparation to minimize this compound hydrolysis.
Caption: Troubleshooting decision tree for high 14,15-DHET levels.
References
- 1. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 14(15)-EpETE Detection
Welcome to the technical support center for the analysis of 14(15)-epoxyeicosatetraenoic acid (14(15)-EpETE) by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for detecting low levels of this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in detecting low levels of this compound?
A1: The primary challenge is its low endogenous concentration in biological samples.[1] This necessitates highly sensitive and specific analytical methods to distinguish it from a complex biological matrix. Additionally, this compound is one of several regioisomers with similar physicochemical properties, making chromatographic separation crucial for accurate quantification.[2][3]
Q2: What is the recommended sample preparation technique for this compound analysis?
A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. LLE, often using ethyl acetate or a modified Bligh and Dyer method, generally offers high extraction efficiency.[3][4] However, SPE with a reverse-phase sorbent can be more effective at removing interfering matrix components, which is critical for achieving low detection limits. For high-throughput applications, a 96-well plate format for LLE has been successfully validated.
Q3: Should I use positive or negative ionization mode for MS detection?
A3: While native fatty acids are typically analyzed in negative ion mode, derivatization of the carboxylic acid group allows for detection in positive ion mode, which can significantly improve sensitivity and the stability of labile metabolites like EpETEs. Some methods also utilize negative electrospray ionization. The choice depends on the overall analytical strategy, including whether derivatization is performed.
Q4: Why is an internal standard essential for accurate quantification?
A4: An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., 14,15-EET-d11), is crucial to correct for analyte losses during sample preparation and for variations in instrument response (matrix effects). Adding the internal standard at the beginning of the sample preparation process ensures the most accurate correction.
Q5: Can derivatization improve the sensitivity of this compound detection?
A5: Yes, derivatization of the carboxylic acid moiety can improve sensitivity by 50 to 1500-fold compared to underivatized analysis. Charge-reversal derivatization strategies that create a permanently positively charged derivative can significantly enhance ionization efficiency in positive ESI mode.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient Extraction: Analyte is lost during sample preparation. | Optimize your LLE or SPE protocol. Ensure correct pH and solvent polarity. Consider a comparison of different SPE sorbents. |
| Analyte Degradation: this compound is unstable and may degrade during sample handling or storage. | Keep samples on ice or at 4°C during processing and store extracts at -80°C. Consider adding antioxidants during sample collection. | |
| Suboptimal MS Parameters: Ionization, fragmentation, or detection settings are not optimized. | Perform tuning and optimization of MS parameters (e.g., capillary voltage, cone voltage, collision energy) using a this compound standard. | |
| Poor Ionization: The analyte is not efficiently ionized in the chosen mode. | If using negative ion mode, consider derivatization to enable positive ion mode detection for enhanced sensitivity. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too much sample mass. | Dilute the sample or decrease the injection volume. |
| Incompatible Sample Solvent: The solvent in which the sample is dissolved is too strong compared to the initial mobile phase. | Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase. | |
| Column Contamination or Degradation: Buildup of matrix components on the column. | Use a guard column and replace it regularly. Flush the analytical column according to the manufacturer's instructions. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. | Use high-purity, LC-MS grade solvents and reagents. |
| System Contamination: Carryover from previous injections or buildup in the LC-MS system. | Implement a robust system cleaning protocol. Inject blank samples between experimental samples to check for carryover. | |
| Matrix Effects: Co-eluting endogenous compounds from the sample matrix are suppressing or enhancing the analyte signal. | Improve sample cleanup using SPE. Ensure chromatographic separation from interfering species. Utilize a deuterated internal standard to compensate for matrix effects. | |
| Inconsistent Retention Times | Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation over time. | Prepare fresh mobile phase daily. Ensure accurate mixing of mobile phase components. |
| Column Temperature Fluctuations: Inconsistent column heating. | Use a column oven to maintain a stable temperature. | |
| System Leaks or Pressure Fluctuations: A leak in the LC system can cause pressure drops and retention time shifts. | Check all fittings and connections for leaks. Monitor system pressure for stability. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for comprehensive eicosanoid analysis.
-
Internal Standard Spiking: To 100 µL of plasma, add a mixture of deuterated internal standards, including a this compound analog.
-
Column Conditioning: Condition a Strata-X reversed-phase SPE column by washing with 3 mL of methanol followed by equilibration with 3 mL of water.
-
Sample Loading: Load the spiked plasma sample onto the SPE column.
-
Washing: Wash the column with 1 mL of 10% methanol to remove polar impurities.
-
Elution: Elute the eicosanoids with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a vacuum. Reconstitute the residue in 50 µL of the initial mobile phase (e.g., water/acetonitrile/acetic acid (60:40:0.02; v/v/v)) for LC-MS/MS analysis.
UPLC-MS/MS Parameters
The following are example parameters that can be used as a starting point for method development.
| Parameter | Value | Reference |
| LC Column | Acquity UPLC BEH shield RP18 (2.1x100 mm, 1.7 µm) | |
| Mobile Phase A | Acetonitrile/water/acetic acid (60/40/0.02, v/v) | |
| Mobile Phase B | Acetonitrile/Isopropanol (50/50, v/v) | |
| Flow Rate | 0.5 mL/min | |
| Column Temperature | 40 °C | |
| Ionization Mode | Positive Electrospray Ionization (ESI) (with derivatization) | |
| Capillary Voltage | 3.1 kV | |
| Cone Voltage | 25 V | |
| Collision Energy | 35 V | |
| Source Temperature | 150 °C | |
| Desolvation Temperature | 400 °C | |
| MS Mode | Selected Reaction Monitoring (SRM) |
Example SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 317 | 207 | |
| 14,15-DHET-d11 (IS) | 516 | 183.1 |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cross-reactivity issues in 14(15)-EpETE immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing cross-reactivity and other common issues encountered during 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound, or 14,15-epoxyeicosatrienoic acid, is a bioactive lipid metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. It is involved in various physiological processes, including regulation of inflammation, cardiovascular function, and cell signaling. Accurate measurement of this compound is crucial for understanding its role in health and disease and for the development of novel therapeutics.
Q2: What are the main challenges in accurately measuring this compound with immunoassays?
A2: The primary challenges include:
-
Cross-reactivity: Antibodies may bind to structurally similar molecules, such as other epoxyeicosatrienoic acid (EET) regioisomers, dihydroxyeicosatrienoic acids (DHETs), and other arachidonic acid metabolites.
-
Matrix Effects: Components in biological samples (e.g., plasma, serum) can interfere with the antibody-antigen binding, leading to inaccurate results.
-
Analyte Stability: this compound can be rapidly metabolized in vitro to its corresponding diol, 14,15-DHET, by soluble epoxide hydrolase (sEH).
Q3: What are the common cross-reactants in a this compound immunoassay?
A3: Common cross-reactants include other EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET), their corresponding DHETs, and other structurally related lipids. The degree of cross-reactivity depends on the specificity of the antibody used in the assay. It is common for assays to measure this compound as its more stable hydrolysis product, 14,15-DHET.
Q4: How can I minimize cross-reactivity in my this compound immunoassay?
A4: To minimize cross-reactivity, you can:
-
Purify your sample: Use techniques like Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) to separate this compound from other interfering lipids before performing the immunoassay.
-
Use a highly specific antibody: Select a well-characterized antibody with low cross-reactivity to other eicosanoids.
-
Perform a competitive binding assay: This can help you to determine the specificity of your antibody against a panel of potential cross-reactants.
Q5: My results are showing high variability. What could be the cause?
A5: High variability can stem from several factors, including inconsistent sample handling and preparation, pipetting errors, temperature fluctuations during incubation, and improper washing steps. Ensuring consistent technique and following the assay protocol precisely are critical.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Contaminated reagents or buffers. 4. Over-incubation. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Use a different blocking buffer or add a surfactant like Tween-20 to the wash buffer. 3. Prepare fresh buffers and ensure reagents are not contaminated. 4. Adhere strictly to the recommended incubation times. |
| Low Signal or Poor Sensitivity | 1. Inactive antibody or conjugate. 2. Insufficient incubation time or temperature. 3. Analyte degradation. 4. Incorrect wavelength reading. | 1. Ensure proper storage of antibodies and conjugates. Test their activity with a positive control. 2. Optimize incubation times and ensure the assay is performed at the recommended temperature. 3. Keep samples on ice and add antioxidants or enzyme inhibitors during collection and preparation. 4. Verify the plate reader settings are correct for the substrate used. |
| Inconsistent Results (High CV%) | 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Edge effects on the microplate. 4. Improper mixing of reagents. | 1. Use calibrated pipettes and ensure consistent technique. 2. Use a temperature-controlled incubator and time all steps accurately. 3. Avoid using the outer wells of the plate or ensure even temperature distribution. 4. Gently mix all reagents thoroughly before adding to the wells. |
| Suspected Cross-Reactivity | 1. Presence of structurally similar lipids in the sample. 2. Low antibody specificity. | 1. Implement a sample purification step (SPE or HPLC) prior to the immunoassay. 2. Perform a competitive ELISA to assess the cross-reactivity of the antibody with potential interfering compounds. If cross-reactivity is high, consider using a different antibody. |
Data Presentation: Cross-Reactivity of Immunoassays
Many immunoassays for this compound measure its more stable hydrolyzed form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). The cross-reactivity of the antibody is a critical parameter for data interpretation.
Table 1: Cross-Reactivity of a 14,15-DHET Fluoroimmunoassay Antibody [1]
| Compound | Cross-Reactivity (%) |
| 14,15-DHET | 100 |
| 11,12-DHET | ≤ 1 |
| This compound | ≤ 1 |
| 8,9-DHET | < 0.1 |
| 5,6-DHET | < 0.1 |
| Other Arachidonic Acid Metabolites | < 0.1 |
Data is crucial for understanding the specificity of the immunoassay. Researchers should always consult the datasheet of their specific immunoassay kit for cross-reactivity information.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) to Reduce Cross-Reactivity
This protocol is designed to extract and purify eicosanoids from biological fluids like plasma or serum, thereby reducing matrix effects and interference from other lipids.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene - BHT). Centrifuge immediately at 4°C to separate plasma.
-
Acidification: To 1 mL of plasma, add 10 µL of 1 M formic acid to acidify the sample to a pH of approximately 3.5. This protonates the carboxylic acid group of the eicosanoids, allowing for better retention on the C18 stationary phase.
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading: Load the acidified plasma sample onto the conditioned C18 cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Wash the cartridge with 5 mL of hexane to elute highly non-polar lipids.
-
-
Elution: Elute the eicosanoids, including this compound, from the cartridge with 5 mL of ethyl acetate.
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the immunoassay buffer. The sample is now ready for analysis.
Protocol 2: Competitive ELISA to Determine Antibody Cross-Reactivity
This protocol allows for the determination of the specificity of an antibody by measuring its binding to potential cross-reactants.
Materials:
-
Microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound standard
-
Potential cross-reactants (e.g., other EETs, DHETs, prostaglandins)
-
Primary antibody against this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with a this compound-protein conjugate in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with the varying concentrations of the standard or cross-reactants for 1 hour at room temperature.
-
Add these mixtures to the coated and blocked wells.
-
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
-
For each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
-
Visualizations
Figure 1: Simplified signaling pathways of this compound.
Figure 2: Troubleshooting workflow for this compound immunoassays.
Figure 3: Logical relationship of antibody cross-reactivity.
References
Technical Support Center: Simultaneous Analysis of EETs and DHETs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the simultaneous analysis of Epoxyeicosatrienoic acids (EETs) and Dihydroxyeicosatrienoic acids (DHETs).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the simultaneous analysis of EETs and DHETs?
A1: The most widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and specificity, which is crucial for distinguishing between the different regioisomers of EETs and DHETs and quantifying them at low concentrations in complex biological matrices.[4]
Q2: Why is it important to analyze EETs and DHETs simultaneously?
A2: EETs are biologically active signaling molecules that are rapidly metabolized to their corresponding, and generally less active, DHETs by the enzyme soluble epoxide hydrolase (sEH). Analyzing both simultaneously provides a more complete picture of the metabolic pathway, allowing for the assessment of sEH activity and the overall flux through the epoxygenase pathway. The ratio of EETs to DHETs can be an important indicator of sEH activity in various physiological and pathological states.
Q3: What are the key steps in a typical LC-MS/MS workflow for EET and DHET analysis?
A3: A standard workflow includes:
-
Sample Collection and Stabilization: Collection of biological samples (e.g., plasma, tissue homogenates) with precautions to prevent ex vivo degradation of EETs.
-
Internal Standard Spiking: Addition of deuterated internal standards for each analyte to correct for extraction losses and matrix effects.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the biological matrix.
-
Chromatographic Separation: Separation of the different EET and DHET regioisomers using a C18 reverse-phase HPLC column.
-
Mass Spectrometric Detection: Quantification using a tandem mass spectrometer, typically in negative ion mode, with multiple reaction monitoring (MRM).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of EETs | 1. Inefficient Extraction: The chosen extraction method may not be optimal for these lipids. | - Consider switching from solid-phase extraction (SPE) to an acetonitrile-based protein precipitation and extraction, which has been shown to improve yields. - Ensure the pH of the sample is optimized for extraction; acidification to pH 3-4 is common before ethyl acetate extraction. |
| 2. Degradation during Sample Preparation: EETs are unstable and can be hydrolyzed to DHETs or oxidized. | - Keep samples on ice or at 4°C throughout the preparation process. - Minimize the time between sample collection and extraction. - Consider adding antioxidants like triphenylphosphine (TPP) to the collection tubes. | |
| High DHET Levels/Low EET:DHET Ratio | 1. Ex vivo Hydrolysis of EETs: Endogenous soluble epoxide hydrolase (sEH) activity in the sample can convert EETs to DHETs after collection. | - Immediately after collection, add an sEH inhibitor to the sample. - Ensure rapid cooling and processing of the sample to minimize enzymatic activity. |
| 2. Acid-catalyzed Hydrolysis: Acidic conditions during sample preparation can lead to non-enzymatic hydrolysis of the epoxide group. | - While some acidification may be necessary for extraction, avoid harsh acidic conditions or prolonged exposure. | |
| Poor Chromatographic Resolution of Isomers | 1. Suboptimal HPLC Conditions: The mobile phase gradient or column chemistry may not be adequate for separating the structurally similar regioisomers. | - Optimize the gradient elution profile of the mobile phase (typically water with a small amount of acid and an organic solvent like acetonitrile/methanol). - Ensure the C18 column is in good condition and consider trying a different brand or phase chemistry if resolution is consistently poor. |
| Signal Suppression/Matrix Effects | 1. Co-eluting Interferences: Other lipids or components from the biological matrix can co-elute with the analytes and suppress their ionization in the mass spectrometer. | - Improve sample cleanup by optimizing the SPE wash steps or employing a different extraction technique. - Adjust the chromatographic gradient to better separate the analytes from interfering compounds. - The use of deuterated internal standards for each analyte is crucial to compensate for matrix effects. |
| Retention Time Shifts | 1. Column Degradation: Over time, the stationary phase of the HPLC column can degrade. | - Replace the analytical column. - Use a guard column to protect the analytical column. |
| 2. Mobile Phase Inconsistency: Changes in the composition or pH of the mobile phase can affect retention times. | - Prepare fresh mobile phases daily. - Ensure accurate and consistent preparation of mobile phase additives. | |
| 3. System Leaks or Pressure Fluctuations: Leaks in the HPLC system can lead to inconsistent flow rates. | - Check for leaks in the system, particularly at fittings. - Monitor the system pressure for unusual fluctuations. |
Experimental Protocols
Detailed LC-MS/MS Method for Simultaneous Analysis of EETs and DHETs
This protocol is a synthesis of methodologies presented in the literature.
1. Sample Preparation and Extraction:
-
Internal Standard Addition: Spike the biological sample (e.g., 1 mL of plasma) with a solution containing deuterated internal standards for each EET and DHET analyte.
-
Protein Precipitation (if using acetonitrile extraction): Add cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar interferences.
-
Elute the analytes with methanol or another suitable organic solvent.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 250 mm).
-
Mobile Phase A: Water with 0.1% acetic acid or 0.02% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic EETs after the more polar DHETs. For example:
-
0-3 min: 20% B
-
3-16 min: Gradient to 65% B
-
16-19 min: Gradient to 95% B
-
19-23 min: Hold at 95% B
-
23-23.2 min: Return to 20% B
-
23.2-25 min: Re-equilibration
-
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for each analyte and internal standard.
-
Example transitions:
-
EETs [M-H]⁻: m/z 319 -> various product ions
-
DHETs [M-H]⁻: m/z 337 -> various product ions
-
-
Quantitative Data Summary
Table 1: Performance Characteristics of a Representative LC-MS/MS Method
| Analyte | Linearity Range (nmol/L) | LLOQ (nmol/L) | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| EETs | 5 - 2000 | 5 | 95.2 - 118 | < 6 | < 16.7 |
| DHETs | 2 - 2000 | 2 | 95.2 - 118 | < 6 | < 16.7 |
Visualizations
Caption: Experimental workflow for the simultaneous analysis of EETs and DHETs.
Caption: Simplified signaling pathway of EET and DHET metabolism.
References
- 1. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 3. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 14(15)-EpETE and 11(12)-EpETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two key epoxyeicosatrienoic acid (EET) regioisomers: 14(15)-EpETE and 11(12)-EpETE. These signaling lipids, derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases, play crucial roles in vascular homeostasis and inflammation. Understanding their distinct effects is paramount for the development of targeted therapeutic strategies.
At a Glance: Key Biological Differences
| Biological Activity | 11(12)-EpETE | This compound |
| Inflammation | Potent anti-inflammatory effects.[1][2][3] | Largely inactive or can exhibit pro-inflammatory properties.[3] |
| Angiogenesis | Pro-angiogenic; stimulates endothelial cell migration and tube formation.[4] | Pro-angiogenic; however, some studies show it to be less effective than 11(12)-EpETE in certain models. |
| Vascular Permeability | Generally considered to promote endothelial barrier function. | Effects on vascular permeability are less defined and may be context-dependent. |
In-Depth Analysis of Biological Activities
Anti-Inflammatory Effects
11(12)-EpETE is a well-established anti-inflammatory agent. It effectively suppresses the expression of key adhesion molecules on endothelial cells, including Vascular Cell Adhesion Molecule-1 (VCAM-1), E-selectin, and Intercellular Adhesion Molecule-1 (ICAM-1). This inhibition mitigates the adhesion and transmigration of leukocytes, a critical step in the inflammatory cascade. The primary mechanism underlying these effects is the inhibition of the NF-κB signaling pathway.
In stark contrast, This compound demonstrates minimal to no anti-inflammatory activity in many experimental settings. Some studies even suggest a pro-inflammatory role, with reports of it enhancing the adhesion of monocytes to endothelial cells.
Pro-Angiogenic Effects
Both 11(12)-EpETE and this compound have been shown to promote angiogenesis, the formation of new blood vessels. They stimulate endothelial cell migration and the formation of capillary-like structures, essential processes in angiogenesis.
However, the signaling mechanisms they employ appear to differ. The pro-angiogenic effects of 11(12)-EpETE are, in part, mediated through a Gs-coupled receptor, leading to the activation of Protein Kinase A (PKA) and the subsequent translocation of the transient receptor potential channel TRPC6. In some comparative studies, 11(12)-EpETE was found to be a more potent inducer of endothelial cell migration and tube formation than this compound.
The pro-angiogenic signaling of This compound is less clearly defined but may involve the activation of the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-regulated kinase (ERK), and PI3K/Akt pathways.
Effects on Vascular Permeability
The direct comparative effects of this compound and 11(12)-EpETE on vascular permeability are not as extensively studied. However, based on their roles in inflammation and angiogenesis, some inferences can be drawn.
11(12)-EpETE , with its potent anti-inflammatory properties and ability to strengthen the endothelial barrier, is generally considered to decrease or maintain low vascular permeability. By inhibiting the expression of adhesion molecules and leukocyte infiltration, it helps to preserve the integrity of the endothelial lining.
The role of This compound on vascular permeability is more ambiguous. Its potential pro-inflammatory actions could contribute to an increase in vascular permeability. However, its pro-angiogenic effects might involve controlled changes in permeability to allow for vessel formation. Further direct comparative studies are needed to elucidate its precise role.
Experimental Protocols
Endothelial Cell Migration Assay (Scratch Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 6-well plates.
-
Scratch Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing either 11(12)-EpETE, this compound (typically at concentrations ranging from 0.1 to 1 µM), or a vehicle control is added.
-
Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 6, 12, and 24 hours).
-
Quantification: The area of the scratch is measured at each time point, and the rate of closure is calculated to determine the extent of cell migration.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the matrix in a medium containing either 11(12)-EpETE, this compound (typically at 1 µM), or a vehicle control.
-
Incubation: The plate is incubated at 37°C for 4 to 18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of tubes is observed using a microscope, and the total tube length and number of branch points are quantified using imaging software.
VCAM-1 Expression Assay (ELISA)
This assay quantifies the expression of VCAM-1 on the surface of endothelial cells in response to an inflammatory stimulus.
-
Cell Seeding and Stimulation: HUVECs are grown to confluence in 96-well plates and then stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of 11(12)-EpETE or this compound for a specified period (e.g., 6 hours).
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
ELISA: A sandwich ELISA is performed using a primary antibody specific for VCAM-1 and a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added, and the resulting colorimetric change is measured using a microplate reader. The absorbance is proportional to the amount of VCAM-1 present.
Signaling Pathways
Below are diagrams illustrating the key signaling pathways associated with the biological activities of 11(12)-EpETE and this compound.
Caption: 11(12)-EpETE promotes angiogenesis via a Gs-coupled receptor and PKA-dependent pathway.
Caption: 11(12)-EpETE exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: this compound may signal through EGFR and PPARγ pathways to influence cell behavior.
Conclusion
11(12)-EpETE and this compound, while structurally similar, exhibit distinct and sometimes opposing biological activities. 11(12)-EpETE is a potent anti-inflammatory and pro-angiogenic molecule, making it a promising target for therapeutic interventions aimed at resolving inflammation and promoting tissue repair. In contrast, the biological activities of this compound are more complex, with evidence for both pro-angiogenic and potentially pro-inflammatory roles. A thorough understanding of their differential effects and underlying signaling pathways is essential for the rational design of novel therapeutics targeting the epoxyeicosatrienoic acid signaling cascade.
References
- 1. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
14(15)-EpETE: A Novel Therapeutic Target in Cardiovascular Disease - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE) as a therapeutic target in cardiovascular disease against established alternatives, primarily focusing on inhibitors of the renin-angiotensin system. The content is supported by preclinical experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
Validation of this compound as a Therapeutic Target
This compound is a lipid epoxide metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, predominantly CYP2C and CYP2J isoforms. It is an endothelium-derived hyperpolarizing factor (EDHF) that plays a crucial role in cardiovascular homeostasis. Its therapeutic potential lies in its multifaceted protective effects, including vasodilation, anti-inflammation, and inhibition of cardiac hypertrophy.
A key strategy to enhance the therapeutic effects of this compound is to inhibit its degradation. This compound is metabolized into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH). Therefore, inhibitors of sEH (sEHIs) have emerged as a primary pharmacological approach to augment endogenous this compound levels and exert cardioprotective effects.
Signaling Pathway of this compound
This compound exerts its effects through various signaling pathways. While a specific high-affinity G-protein coupled receptor (GPCR) has been elusive, studies suggest it may act through multiple receptors, including low-affinity interactions with prostanoid receptors and the free fatty acid receptor GPR40. A key mechanism of its vasodilatory effect is the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
Performance Comparison: this compound Pathway vs. Renin-Angiotensin System Inhibitors
The renin-angiotensin system (RAS) is a cornerstone target for cardiovascular therapeutics. Angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) are widely used to treat hypertension, heart failure, and other cardiovascular conditions. This section compares the preclinical efficacy of targeting the this compound pathway (primarily through sEH inhibition) with that of ACE inhibitors and ARBs.
Hypertension
| Therapeutic Target | Compound/Drug | Animal Model | Key Findings | Reference |
| This compound Pathway | 14,15-EET analog (EET-A) + 20-HETE antagonist (AAA) | Young Spontaneously Hypertensive Rats (SHR) | Combination treatment prevented blood pressure increase; systolic BP 134 ± 2 mmHg vs. 156 ± 5 mmHg in control. | [1][2] |
| RAS | Enalapril (ACEi) | Spontaneously Hypertensive Rats (SHR) | High dose (25 mg/kg/day) significantly reduced systolic blood pressure. | [3] |
| RAS | Losartan (ARB) | Spontaneously Hypertensive Rats (SHR) | High dose (15 mg/kg/day) significantly reduced systolic blood pressure. | [3] |
| RAS | Lisinopril (ACEi) | Spontaneously Hypertensive Rats (SHR) | Chronic treatment decreased blood pressure. | [4] |
Cardiac Hypertrophy
| Therapeutic Target | Compound/Drug | Animal Model | Key Findings | Reference |
| This compound Pathway | sEH inhibitor (TUPS) | Angiotensin II-induced cardiac hypertrophy in rats | Prevented Ang II-induced increase in cardiomyocyte size and hypertrophy markers (ANF, β-MHC). | |
| RAS | Enalapril (ACEi) | Spontaneously Hypertensive Rats (SHR) | High dose (25 mg/kg/day) reduced relative left ventricular mass and media/lumen ratio of resistance arteries. | |
| RAS | Losartan (ARB) | Spontaneously Hypertensive Rats (SHR) | High dose (15 mg/kg/day) reduced relative left ventricular mass and media/lumen ratio of resistance arteries. | |
| RAS | Losartan (ARB) | Radiation-induced heart disease in rats | Alleviated echocardiographic and histological signs of left ventricular hypertrophy and fibrosis at 15 weeks post-irradiation. | |
| RAS | Lisinopril (ACEi) | Aortic constriction-induced left ventricular hypertrophy in rats | Reduced left ventricular mass by decreasing protein synthesis in connective tissue. |
Ischemia-Reperfusion Injury
| Therapeutic Target | Compound/Drug | Animal Model | Key Findings | Reference |
| This compound Pathway | sEH knockout (sEH-/-) | Isolated mouse heart | Enhanced coronary reactive hyperemia; repayment volume was 28% higher compared to wild-type. | |
| RAS | Enalapril (ACEi) | Ischemia-reperfusion in isolated rat hearts | Improved contractility (0.9 ± 0.2 g vs 0.3 ± 0.3 g in control) and coronary flow (15.6 ± 3.3 vs 11.9 ± 3.1 ml/min/g in control). | |
| RAS | Captopril (ACEi) | Ischemia-reperfusion in isolated rat hearts | Reduced release of creatine phosphokinase (CPK) (435 ± 112 vs 640 ± 123 µ/min coronary flow in control). | |
| RAS | Enalapril (ACEi) | Transient focal cerebral ischemia in rats | Non-hypotensive dose (0.03 mg/kg) reduced cerebral infarction by 45%. | |
| RAS | Lisinopril & Captopril (ACEi) | Coronary artery ligation in rats | Significantly reduced the incidence of ventricular tachycardia during ischemia and reperfusion. |
Experimental Protocols
This section provides an overview of key experimental methodologies cited in the validation and comparison of these therapeutic targets.
Induction and Assessment of Cardiovascular Disease Models
Measurement of Soluble Epoxide Hydrolase (sEH) Activity
The activity of sEH is a critical parameter in studies involving sEH inhibitors. Several assay types are available:
-
Radiometric Assay: This method often uses a radiolabeled substrate like [³H]-trans-diphenyl-propene oxide (t-DPPO). The assay measures the formation of the radiolabeled diol product after incubation with a sample containing sEH.
-
Fluorometric Assay: This high-throughput method utilizes a substrate that becomes fluorescent upon hydrolysis by sEH. An example is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).
-
Mass Spectrometric Assay: This highly sensitive and specific method directly measures the formation of the diol product from the epoxide substrate (e.g., 14,15-EpETE to 14,15-DHET) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Assessment of Cardiac Hypertrophy
-
Echocardiography: A non-invasive technique to measure left ventricular wall thickness, chamber dimensions, and cardiac function (e.g., ejection fraction, fractional shortening) in live animals.
-
Heart Weight to Body Weight Ratio: A simple and widely used post-mortem measure of cardiac hypertrophy.
-
Histological Analysis: Microscopic examination of heart tissue sections stained with agents like hematoxylin and eosin (H&E) to measure cardiomyocyte size or Masson's trichrome to quantify fibrosis.
-
Gene Expression Analysis: Quantitative PCR (qPCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
Conclusion and Future Directions
The validation of this compound as a therapeutic target for cardiovascular disease is well-supported by a growing body of preclinical evidence. The primary strategy of inhibiting sEH to augment endogenous this compound levels has shown promise in models of hypertension, cardiac hypertrophy, and ischemia-reperfusion injury.
Comparison with RAS Inhibitors:
-
Mechanism of Action: Targeting the this compound pathway offers a distinct mechanism from RAS inhibitors. While ACE inhibitors and ARBs primarily target the vasoconstrictor and pro-hypertrophic effects of angiotensin II, sEH inhibitors enhance the effects of a naturally occurring cardioprotective lipid mediator. This suggests potential for synergistic effects when used in combination with RAS inhibitors.
-
Efficacy: Preclinical data suggest that sEH inhibitors can produce comparable antihypertensive and anti-hypertrophic effects to ACE inhibitors and ARBs in certain models. However, direct comparative studies are limited.
-
Pleiotropic Effects: Both classes of drugs exhibit pleiotropic effects beyond their primary mechanism. RAS inhibitors have well-established anti-inflammatory and anti-fibrotic properties. Similarly, this compound is known to have potent anti-inflammatory effects.
Future research should focus on:
-
Direct comparative preclinical studies to rigorously evaluate the efficacy and safety of sEH inhibitors against standard-of-care cardiovascular drugs.
-
Identification of a high-affinity receptor for this compound to further elucidate its signaling mechanisms and potentially develop direct receptor agonists.
-
Clinical trials to translate the promising preclinical findings of sEH inhibitors into human therapies for cardiovascular diseases.
The continued exploration of the this compound pathway holds significant potential for the development of novel and effective treatments for a range of cardiovascular disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Angiotensin II Blockade Reverses Myocardial Fibrosis in a Transgenic Mouse Model of Human Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of losartan and enalapril on small artery structure in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of lisinopril upon cardiac hypertrophy, central and peripheral hemodynamics and neurohumoral factors in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 14(15)-EpETE and its Diol Metabolite 14,15-DHET for Researchers and Drug Development Professionals
An objective guide to the distinct biological roles and mechanisms of action of the epoxy-fatty acid 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE) and its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This document provides a comprehensive comparison of their synthesis, metabolism, signaling pathways, and physiological effects, supported by experimental data and detailed protocols.
Introduction
Eicosanoids are a class of signaling molecules derived from the metabolism of arachidonic acid and other polyunsaturated fatty acids. Among these, the epoxyeicosatrienoic acids (EETs) have garnered significant attention for their diverse biological activities. This guide focuses on a comparative study of this compound, a prominent regioisomer of EETs, and its metabolite, 14,15-DHET. While historically considered an inactive metabolite, recent evidence has unveiled distinct and sometimes opposing roles for 14,15-DHET. Understanding the nuanced differences between these two molecules is critical for researchers in pharmacology, physiology, and drug development targeting the cytochrome P450 (CYP) epoxygenase pathway.
Biosynthesis and Metabolism: A Tale of Two Enzymes
The generation of this compound and its subsequent conversion to 14,15-DHET are tightly regulated by two key enzymes: cytochrome P450 epoxygenases and soluble epoxide hydrolase (sEH).
Synthesis of this compound: Arachidonic acid, released from the cell membrane by phospholipase A2, is metabolized by CYP epoxygenases, particularly isoforms like CYP2C8, CYP2C9, and CYP2J2, to form this compound[1][2][3][4][5]. This reaction involves the epoxidation of the double bond at the 14th and 15th carbon positions of arachidonic acid.
Metabolism to 14,15-DHET: this compound is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into 14,15-DHET. This conversion is generally considered a deactivating step, as 14,15-DHET often exhibits reduced biological activity compared to its parent epoxide. The stability of 14,15-DHET, however, makes it a useful biomarker for assessing CYP2J2 activity and the in vivo levels of its precursor, this compound.
Below is a diagram illustrating the metabolic relationship between arachidonic acid, this compound, and 14,15-DHET.
References
- 1. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxygenase - Wikipedia [en.wikipedia.org]
- 3. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 14(15)-EpETE: LC-MS/MS vs. Immunoassay
For researchers, scientists, and drug development professionals, the accurate measurement of 14(15)-epoxyeicosatrienoic acid (14,15-EpETE) is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive cross-validation of two common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay. We will delve into the experimental protocols and present a comparative analysis of their performance.
Introduction to 14(15)-EpETE and its Measurement
This compound is a bioactive lipid mediator derived from arachidonic acid through the cytochrome P450 epoxygenase pathway.[1] It plays a significant role in regulating vascular tone and has been implicated in cardiovascular diseases and inflammation.[1][2] Consequently, the precise and reliable quantification of this compound in biological matrices is of paramount importance. LC-MS/MS and immunoassays are the two most prevalent techniques for this purpose, each with its own set of advantages and limitations.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Sample Preparation:
-
Internal Standard Spiking: Plasma samples are spiked with a deuterated internal standard, such as 14,15-EET-d11, to correct for matrix effects and variations in extraction efficiency.[3][4]
-
Protein Precipitation: Proteins are precipitated by adding a solvent like methanol, followed by vortexing and centrifugation.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto a preconditioned SPE column (e.g., Oasis HLB) to isolate the lipids. The column is then washed, and the analytes are eluted.
-
Saponification (Optional): To measure total 14,15-EpETE (free and esterified), the lipid extract is saponified to release the ester-bound analytes.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted analytes are separated on a C18 reverse-phase column.
-
Mass Spectrometric Detection: The separated compounds are ionized (typically using electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for 14,15-EpETE and its internal standard to ensure high selectivity.
Immunoassay
Immunoassays utilize the specific binding between an antibody and its antigen (in this case, this compound or its derivative) for quantification. A common format is the enzyme-linked immunosorbent assay (ELISA) or fluoroimmunoassay.
General Protocol (Fluoroimmunoassay):
-
Hydrolysis: Since 14,15-EpETE is often measured as its more stable diol metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), samples may first be hydrolyzed.
-
Antibody Coating: A microplate is coated with a specific antibody raised against 14,15-DHET.
-
Competitive Binding: The sample (or standard) and a fixed amount of labeled 14,15-DHET (e.g., fluorescein-labeled) are added to the wells. They compete for binding to the antibody.
-
Washing: Unbound reagents are washed away.
-
Signal Detection: The amount of labeled 14,15-DHET bound to the antibody is measured. The signal is inversely proportional to the concentration of 14,15-DHET in the sample.
Performance Comparison
The following table summarizes the key performance characteristics of LC-MS/MS and immunoassay for the measurement of this compound, based on available literature. It is important to note that these values are derived from different studies and direct head-to-head comparisons are limited.
| Performance Metric | LC-MS/MS | Immunoassay (Fluoroimmunoassay) |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL to 0.5 ng/mL | Approximately 3.3 pg/mL (2 pg/0.6 mL) |
| Linearity Range | 0.05 - 50 ng/mL | Not explicitly stated in the provided abstracts. |
| Precision (Intra- and Inter-assay CV%) | 1.6 - 13.2% | Not explicitly stated in the provided abstracts. |
| Accuracy | Generally high, considered the "gold standard". | Can be affected by cross-reactivity. |
| Specificity/Cross-reactivity | High, based on specific mass transitions. | Antibody cross-reacted ≤ 1% with 11,12-DHET and 14,15-EET, and < 0.1% with other regioisomeric DHETs and arachidonic acid metabolites. |
| Throughput | Can be semi-automated for a throughput of ~200 samples per day. | Generally high, suitable for screening large numbers of samples. |
| Multiplexing Capability | Can simultaneously quantify multiple analytes (e.g., other EETs and DHETs). | Typically measures a single analyte. |
| Cost | Higher initial instrument cost, lower cost per sample for large batches. | Lower initial setup cost, can be more expensive per sample. |
Visualizing the Methodologies
Below are diagrams illustrating the experimental workflow for cross-validation and a simplified signaling pathway involving this compound.
Conclusion
Both LC-MS/MS and immunoassays are powerful tools for the quantification of this compound. LC-MS/MS offers superior specificity and the ability for multiplexing, making it the gold standard for detailed mechanistic studies and when high accuracy is required. Immunoassays, on the other hand, provide a high-throughput and cost-effective solution for screening large numbers of samples, although they may be susceptible to cross-reactivity. The choice of method will ultimately depend on the specific research question, the required level of accuracy and throughput, and the available resources. For robust and comprehensive studies, a cross-validation of results between these two platforms is highly recommended.
References
- 1. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of 14,15-EEZE as a 14(15)-EpETE Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) as an antagonist of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE), a key signaling molecule in various physiological processes. Through a detailed comparison with available alternatives and supported by experimental data, this guide aims to inform researchers on the appropriate use and interpretation of results obtained with this pharmacological tool.
Executive Summary
14,15-EEZE is a widely used antagonist to probe the functional roles of epoxyeicosatrienoic acids (EETs). While it effectively blocks the actions of all EET regioisomers, it exhibits a degree of selectivity, being most potent against 14,15-EET-induced responses.[1] Its specificity is further supported by its lack of effect on several other signaling pathways, including those mediated by nitric oxide, prostacyclin, and certain potassium channel openers. However, researchers should be aware of its partial agonist activity reported in some vascular beds and the existence of more regio-specific antagonists, such as 14,15-EEZE-mSI, for certain applications.
Comparative Analysis of 14,15-EEZE and Alternatives
The following tables summarize the available quantitative and qualitative data comparing the antagonist profile of 14,15-EEZE with its close analog, 14,15-EEZE-mSI.
Table 1: Antagonist Potency against EET-Induced Vasodilation in Bovine Coronary Arteries
| Antagonist | Target EET Regioisomer | Concentration | % Inhibition of Maximal Relaxation | Reference |
| 14,15-EEZE | 14,15-EET | 10 µmol/L | ~80% | --INVALID-LINK-- |
| 11,12-EET | 10 µmol/L | Significant Inhibition | --INVALID-LINK-- | |
| 8,9-EET | 10 µmol/L | Significant Inhibition | --INVALID-LINK-- | |
| 5,6-EET | 10 µmol/L | Significant Inhibition | --INVALID-LINK-- | |
| 14,15-EEZE-mSI | 14,15-EET | 10 µmol/L | Significant Inhibition | --INVALID-LINK-- |
| 11,12-EET | 10 µmol/L | No Inhibition | --INVALID-LINK-- | |
| 8,9-EET | 10 µmol/L | No Inhibition | --INVALID-LINK-- | |
| 5,6-EET | 10 µmol/L | Significant Inhibition | --INVALID-LINK-- |
Table 2: Specificity Profile of 14,15-EEZE
| Target/Pathway | Effect of 14,15-EEZE | Experimental Model | Reference |
| EET Synthesis | No inhibition | Rat renal microsomes | --INVALID-LINK-- |
| 20-HETE Synthesis | No inhibition | Rat renal microsomes | --INVALID-LINK-- |
| Sodium Nitroprusside (NO donor)-induced relaxation | No alteration | Bovine coronary arteries | --INVALID-LINK-- |
| Iloprost (Prostacyclin analog)-induced relaxation | No alteration | Bovine coronary arteries | --INVALID-LINK-- |
| K+ channel openers (NS1619, bimakalim)-induced relaxation | No alteration | Bovine coronary arteries | --INVALID-LINK-- |
| Mitochondrial ATP-sensitive K+ channel (mitoKATP) | No blockade | Canine heart | --INVALID-LINK-- |
| Bradykinin-induced hyperpolarization and relaxation | Inhibition | Bovine coronary arteries | --INVALID-LINK-- |
| Methacholine-induced relaxation | Inhibition | Bovine coronary arteries | --INVALID-LINK-- |
| Arachidonic Acid-induced relaxation | Inhibition | Bovine coronary arteries | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
References
A Comparative Analysis of 14(15)-Epoxyeicosatrienoic Acid (14,15-EpETE) Effects Across Diverse Vascular Beds
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(15)-Epoxyeicosatrienoic acid (14,15-EpETE) is a cytochrome P450-derived metabolite of arachidonic acid that plays a crucial role in regulating vascular tone.[1][2] As an endothelium-derived hyperpolarizing factor (EDHF), its effects can vary significantly across different vascular beds, influencing blood flow and pressure regulation.[3][4][5] This guide provides a comparative overview of the vascular effects of 14,15-EpETE, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended to aid researchers in understanding the nuanced role of this lipid mediator in vascular physiology and its potential as a therapeutic target.
Data Presentation: Quantitative Comparison of 14(15)-EpETE-Induced Vasodilation
The vasodilatory potency of 14,15-EpETE exhibits considerable variability depending on the specific vascular bed and species. The following table summarizes the observed effects and, where available, the half-maximal effective concentration (EC50) for vasodilation.
| Vascular Bed | Species | Preparation | Vasoactive Effect | EC50 / Concentration for Effect | Key Findings & Citations |
| Coronary Arteries | Bovine | Isolated Arteries | Vasodilation | Potent (specific EC50 not consistently reported, but active in nanomolar range) | 14(S),15(R)-EET is the more active enantiomer, causing relaxation via activation of large-conductance Ca2+-activated K+ (BKCa) channels. |
| Renal Arteries | Rat | Small Renal Arteries | Little to no effect | Inactive even at 100 nM | In contrast to 11,12-EET which is a potent dilator in this vascular bed, both R,S- and S,R-isomers of 14,15-EET had minimal effect. However, other studies suggest 14,15-EET can dilate renal arterioles. |
| Mesenteric Arteries | Rat | Isolated Arteries | Vasodilation | Responses are greater in smaller secondary branches. | The vasorelaxant effect is mediated through the prostaglandin EP2 receptor, leading to activation of the cAMP/PKA pathway and subsequent opening of BKCa channels. |
| Cerebral Arteries | Cat, Rat | Isolated Arteries / In vivo | Vasodilation | Dose-dependent | EETs, including 14,15-EpETE, are implicated in neurogenic vasodilation and contribute to the regulation of cerebral blood flow by activating K+ channels. |
| Peripheral Arteries | Rat | Sciatic Nerve Vasa Nervorum | Vasodilation | Not specified | Contributes to acetylcholine-induced vasodilation. |
Experimental Protocols
The following methodologies are commonly employed to investigate the vascular effects of this compound.
Isolated Vessel Myography
This technique is used to measure the isometric tension of isolated arterial rings.
-
Vessel Preparation: Arteries from the desired vascular bed (e.g., coronary, mesenteric) are carefully dissected and cleaned of surrounding connective tissue in cold physiological salt solution (PSS). The endothelium can be mechanically removed to assess endothelium-dependent versus -independent effects.
-
Mounting: Arterial rings (typically 2-4 mm in length) are mounted on two wires in an organ bath chamber. One wire is fixed, and the other is connected to a force transducer.
-
Equilibration: The rings are equilibrated in PSS at 37°C, bubbled with 95% O2 and 5% CO2, under a resting tension for a period of 60-90 minutes.
-
Viability Check: The viability of the arterial rings is assessed by contracting them with a high-potassium solution (e.g., 60 mM KCl). Endothelial integrity is often checked by observing relaxation to an endothelium-dependent vasodilator like acetylcholine or bradykinin after pre-constriction with an agent such as phenylephrine or U46619.
-
Experimental Procedure: After washing and returning to baseline tension, the arterial rings are pre-constricted. A cumulative concentration-response curve to this compound is then generated by adding increasing concentrations of the compound to the organ bath.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction tension. The EC50 values are calculated from the concentration-response curves.
Pressure Arteriography
This method allows for the study of small resistance arteries under pressurized, no-flow conditions, mimicking a more physiological state.
-
Vessel Isolation and Cannulation: A small artery is dissected and transferred to the chamber of a pressure arteriograph. The vessel is then cannulated at both ends with glass micropipettes and secured with sutures.
-
Pressurization: The vessel is pressurized to a specific transmural pressure (e.g., 60 mmHg) and superfused with warmed, aerated PSS.
-
Myogenic Tone Development: The artery is allowed to develop spontaneous myogenic tone.
-
Drug Application: this compound is added to the superfusing solution in increasing concentrations.
-
Diameter Measurement: Changes in the internal diameter of the vessel are continuously monitored using a video-based system.
-
Data Analysis: Vasodilation is calculated as the percentage increase in internal diameter relative to the baseline diameter after the development of myogenic tone.
Mandatory Visualization
Signaling Pathways of this compound-Induced Vasodilation
The following diagrams illustrate the key signaling pathways involved in the vasodilatory effects of this compound in different vascular beds.
References
- 1. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic acid analogs and vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 14(15)-EpETE
For researchers, scientists, and drug development professionals, the safe handling of all laboratory reagents is paramount. This guide provides immediate, essential safety and logistical information for handling 14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid (14(15)-EpETE). Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Compound Information: this compound is supplied as a solution in ethanol. It is crucial to recognize that this substance should be considered hazardous. Standard laboratory procedures for handling potentially hazardous chemicals and flammable liquids must be strictly followed.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). Below is a summary of the recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Receiving and Storage | - Standard lab coat- Safety glasses- Nitrile gloves | Protects against incidental contact during unpacking and transfer to storage. |
| Preparing Solutions | - Flame-retardant lab coat- Chemical splash goggles- Nitrile gloves (or other chemically resistant gloves)- Face shield (if splash potential is high) | Provides enhanced protection against splashes and the flammability hazard of the ethanol solvent. |
| Experimental Use | - Flame-retardant lab coat- Chemical splash goggles- Nitrile gloves (or other chemically resistant gloves) | Ensures protection during routine experimental procedures. |
| Spill Cleanup | - Flame-retardant lab coat or chemical-resistant apron- Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Face shield | Offers maximum protection when handling a concentrated spill of the hazardous material and flammable solvent. |
| Waste Disposal | - Flame-retardant lab coat- Chemical splash goggles- Nitrile gloves (or other chemically resistant gloves) | Protects against splashes and contact with contaminated waste materials. |
Operational Plan
A systematic approach to handling this compound will minimize risks. The following step-by-step operational plan should be integrated into your laboratory's standard operating procedures.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a designated, well-ventilated, and secure flammable liquid storage cabinet.
-
Maintain the storage temperature as recommended by the supplier, typically -20°C.
-
Ensure the storage area is away from sources of ignition.
2. Preparation of Solutions:
-
All handling of the stock solution and preparation of dilutions must be performed within a certified chemical fume hood to minimize inhalation exposure and vapor buildup.
-
Before handling, ensure that a fire extinguisher (typically ABC or carbon dioxide) is readily accessible.[1]
-
Ground and bond containers when transferring large volumes to prevent static electricity discharge.
-
Use only spark-proof tools and equipment.
-
Keep the container tightly closed when not in use.[1]
3. Use in Experiments:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Avoid the use of open flames or other ignition sources in the vicinity.[1]
-
Work with the smallest quantity of the substance necessary for the experiment.
-
Do not eat, drink, or smoke in the laboratory.
4. Spill Cleanup:
-
In the event of a spill, immediately alert others in the laboratory.
-
For small spills within a fume hood, use a spill kit containing absorbent pads suitable for flammable liquids.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
-
Control all sources of ignition.[2]
-
Absorb the spill with an inert, non-combustible material such as vermiculite or commercial spill absorbents.
-
Collect the absorbed material using spark-proof tools and place it in a designated, labeled hazardous waste container.[3]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including unused solutions, pipette tips, gloves, and absorbent materials, must be collected as hazardous waste.
-
Use a designated, properly labeled, and leak-proof waste container. The label should clearly state "Hazardous Waste" and identify the contents, including the presence of ethanol.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
2. Disposal Procedures:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its solutions down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
